Technical Documentation Center

1,2-DIMYRISTOYL-3-OLEOYL-RAC-GLYCEROL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,2-DIMYRISTOYL-3-OLEOYL-RAC-GLYCEROL
  • CAS: 115223-97-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Phase Transition Temperature of 1,2-dimyristoyl-3-oleoyl-rac-glycerol

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Thermal Behavior in Mixed-Acid Triglycerides 1,2-dimyristoyl-3-oleoyl-rac-glycerol (TG(14:0/14:0...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermal Behavior in Mixed-Acid Triglycerides

1,2-dimyristoyl-3-oleoyl-rac-glycerol (TG(14:0/14:0/18:1)) is a mixed-acid triglyceride with a molecular structure that imparts unique physicochemical properties relevant to various applications, including pharmaceutical formulations, food science, and materials science. The arrangement of two saturated myristic acid chains and one unsaturated oleic acid chain on the glycerol backbone gives rise to complex thermal behavior.[1] Understanding the phase transition temperature of this lipid is paramount for predicting its stability, and functionality in various systems. This technical guide provides a comprehensive overview of the principles governing the phase transitions of TG(14:0/14:0/18:1), detailed methodologies for its characterization, and expert insights into the interpretation of the resulting data.

The phase transition temperature dictates the physical state of the lipid, which in turn influences critical parameters such as drug solubility, release kinetics in lipid-based drug delivery systems, and the texture and stability of food products.[2] Due to its asymmetric nature, 1,2-dimyristoyl-3-oleoyl-rac-glycerol is expected to exhibit a distinct melting profile compared to its simple-acid counterparts.[3]

The Phenomenon of Polymorphism in Triglycerides

Triglycerides are known for their ability to exist in multiple crystalline forms, a phenomenon known as polymorphism.[3] These different polymorphs, typically designated as alpha (α), beta-prime (β'), and beta (β), each possess a unique molecular packing arrangement, and consequently, distinct melting points and stability.[4]

  • α-form: This is generally the least stable polymorph with the lowest melting point. It is often formed upon rapid cooling from the molten state.[5][6]

  • β'-form: This form has an intermediate stability and melting point. It is a desirable polymorph in many food applications due to its small crystal size, which contributes to a smooth texture.

  • β-form: This is the most stable polymorph with the highest melting point.[3] The transition to the β-form is often slow and irreversible.

The specific polymorphic behavior of 1,2-dimyristoyl-3-oleoyl-rac-glycerol will be influenced by the interplay between the two myristic acid chains and the single oleic acid chain, affecting the overall crystal packing and thermal properties. The presence of the unsaturated oleic acid chain will likely disrupt the highly ordered packing seen in simple-acid triglycerides, leading to a more complex melting behavior.[7]

Determining Phase Transition Temperatures: The Power of Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the melting and crystallization behavior of materials like triglycerides.[8][9] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of phase transition temperatures and the enthalpy of these transitions.[3]

Experimental Workflow for DSC Analysis of 1,2-dimyristoyl-3-oleoyl-rac-glycerol

The following diagram illustrates a typical workflow for analyzing the thermal properties of a triglyceride using DSC.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC) analysis of lipids.

Detailed Step-by-Step DSC Protocol
  • Sample Preparation:

    • Accurately weigh approximately 2-5 mg of 1,2-dimyristoyl-3-oleoyl-rac-glycerol into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample during heating.[3]

  • DSC Instrument Setup:

    • Place an empty, hermetically sealed aluminum pan in the reference position of the DSC cell.[3]

    • Ensure the instrument is calibrated for both temperature and enthalpy using a certified standard, such as indium.[3]

    • Purge the DSC cell with an inert gas, like nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a stable thermal environment.[3]

  • Thermal Program Execution:

    • Equilibrate the sample at a temperature where it is certain to be in a solid state, for instance, -20 °C.[3]

    • Initiate the first heating scan at a controlled rate, typically between 5-10 °C/min, to a temperature well above the final melting point (e.g., 80 °C).[3] The choice of heating rate is a critical experimental parameter; slower rates can provide better resolution of closely spaced thermal events.[10]

    • Hold the sample at this elevated temperature for a few minutes to erase its previous thermal history, ensuring that the subsequent cooling and heating scans are from a consistent molten state.[3]

    • Cool the sample back to the initial temperature at a controlled rate (e.g., 5-10 °C/min) to observe its crystallization behavior.[3]

    • Perform a second heating scan using the same parameters as the first to analyze the thermal properties of the sample with a standardized thermal history.[3]

  • Data Interpretation:

    • The DSC thermogram will plot heat flow against temperature.

    • Endothermic peaks represent melting events, and the peak temperature is taken as the melting point (Tm).

    • The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔH), which is the energy required to melt the sample.[3]

    • Exothermic peaks on the cooling curve represent crystallization events.

    • The presence of multiple peaks during heating can indicate polymorphic transitions.[10]

Comparative Thermal Properties of Structurally Related Triglycerides

TriglycerideStructureReported Melting Point (°C)Source(s)
1,2-Dimyristoyl-3-palmitoyl-rac-glycerolTG(14:0/14:0/16:0)~52[3]
TripalmitinTG(16:0/16:0/16:0)63-66 (β-form)[3]
1,2-dipalmitoyl-3-oleoyl-rac-glycerolTG(16:0/16:0/18:1)Complex polymorphic behavior[2]
1,2-Distearoyl-rac-glycerolDG(18:0/18:0)72-74[10]

The data suggests that the introduction of an unsaturated fatty acid (oleic acid) and the asymmetry of the molecule generally lead to a broader melting range and potentially lower melting points compared to their saturated, symmetric counterparts.

Expert Insights and Self-Validating Protocols

The reliability of DSC data is contingent upon meticulous experimental design and execution. The causality behind the protocol steps is crucial for generating trustworthy results.

  • Erasing Thermal History: The isothermal hold at a high temperature is a critical step. The crystalline structure of a triglyceride is highly dependent on its thermal history. By melting the sample completely and holding it in the molten state, any prior crystalline structures are erased, ensuring that the subsequent crystallization and melting are from a standardized starting point.[3] This makes the results more reproducible.

  • Controlled Heating and Cooling Rates: The rates of heating and cooling can significantly influence the polymorphic forms that appear.[10] Rapid cooling tends to favor the formation of less stable α-forms, while slower cooling allows more time for the molecules to arrange into more stable β' or β forms.[5][6] Reporting the heating and cooling rates is essential for the interpretation and replication of results.

  • Instrument Calibration: Regular calibration of the DSC instrument for both temperature and enthalpy is non-negotiable for data accuracy.[3] Using a certified standard like indium ensures that the measured transition temperatures and enthalpies are traceable and reliable.

By adhering to these principles, the described DSC protocol becomes a self-validating system, where the consistency of results across multiple runs and the comparison to known standards provide confidence in the generated data.

Conclusion

While a definitive phase transition temperature for 1,2-dimyristoyl-3-oleoyl-rac-glycerol is not documented, this guide provides the foundational knowledge and a robust experimental framework for its determination. The complex interplay of its constituent fatty acids necessitates a thorough characterization of its polymorphic and melting behavior. Differential Scanning Calorimetry stands as the primary tool for this investigation, and when employed with a scientifically rigorous and self-validating protocol, it can yield precise and reliable data. This information is indispensable for researchers, scientists, and drug development professionals seeking to harness the unique properties of this mixed-acid triglyceride in their respective fields.

References

  • ResearchGate. Synthesis and physicochemical characterization of mixed diacid triglycerides that contain elaidic acid. Available from: [Link]

  • Semantic Scholar. Polymorphic crystallization and transformation pathways of 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) during a liquid–solid-liquid journey. Available from: [Link]

  • PubChem. 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)). Available from: [Link]

  • ResearchGate. Temperature-Dependent Mixing Behavior of Tristearin and 1,2-Distearoyl-3-oleoyl-rac-glycerol (SSO). Available from: [Link]

  • PubMed. Polymorphic behavior of 1,2-dipalmitoyl-3-lauroyl(PP12)- and 3-myristoyl(PP14)-sn-glycerols. Available from: [Link]

  • PubChem. 1,2-Distearoyl-3-oleoyl-rac-glycerol. Available from: [Link]

  • ResearchGate. Differential scanning calorimetry of fat blends containing H3 and H2U triglycerides heating rate variation and data interpretation. Available from: [Link]

  • MDPI. Simultaneous Quantification of Mixed-Acid Triacylglycerol Positional Isomers and Enantiomers in Palm Oil and Lard by Chiral High-Performance Liquid Chromatography Coupled with Mass Spectrometry. Available from: [Link]

  • Chemical Reviews. Polymorphism of Acylglycerols: A Stereochemical Perspective. Available from: [Link]

  • SciSpace. Differential scanning calorimetry of confectionery fats. Pure triglycerides: Effects of cooling and heating rate variation (1991). Available from: [Link]

  • Politecnico di Torino. Study of the crystallization behaviour of mixtures of triglycerides for the production of dairy-free chocolate. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dimyristoyl-3-Oleoyl-rac-Glycerol

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction 1,2-Dimyristoyl-3-oleoyl-rac-glycerol is a mixed-acid triglyceride, a class of lipids crucial fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

1,2-Dimyristoyl-3-oleoyl-rac-glycerol is a mixed-acid triglyceride, a class of lipids crucial for energy storage and cellular signaling. This guide provides a comprehensive overview of its chemical and physical properties, alongside detailed methodologies for its characterization. Such information is invaluable for its application in diverse fields, including the development of sophisticated drug delivery systems, where the precise physicochemical characteristics of lipid components are paramount for formulation efficacy and stability.

This document moves beyond a simple listing of properties, offering insights into the rationale behind experimental choices and providing a framework for robust analytical validation.

I. Chemical Properties and Molecular Structure

1,2-Dimyristoyl-3-oleoyl-rac-glycerol, a triacylglycerol, consists of a glycerol backbone esterified with two myristic acid molecules at the sn-1 and sn-2 positions, and one oleic acid molecule at the sn-3 position. Myristic acid is a saturated fatty acid with 14 carbons, while oleic acid is a monounsaturated fatty acid with 18 carbons, featuring a cis double bond between C9 and C10.

Molecular Formula and Weight

The specific molecular formula and weight are fundamental for all quantitative analyses. Based on its constituent fatty acids, the properties are calculated as follows:

  • Molecular Formula: C₅₀H₉₄O₆

  • Molecular Weight: 807.28 g/mol

The structural representation of 1,2-dimyristoyl-3-oleoyl-rac-glycerol is depicted below:

Caption: Molecular structure of 1,2-dimyristoyl-3-oleoyl-rac-glycerol.

II. Physical and Thermal Properties

The physical state and thermal behavior of lipids are critical for their application, especially in drug delivery systems where they influence nanoparticle stability and drug release profiles.

PropertyEstimated Value/Characteristic
Appearance Expected to be a crystalline solid at room temperature.
Melting Point Estimated to be in the range of 25-35°C. This is an approximation based on related compounds, as the presence of the unsaturated oleic acid will lower the melting point compared to fully saturated triglycerides of similar chain length.
Solubility Expected to be soluble in organic solvents like chloroform, and slightly soluble in methanol.
Stability & Storage Store at -20°C to prevent oxidation of the oleoyl chain.[1][2]

III. Advanced Analytical Characterization

A multi-technique approach is essential for the comprehensive characterization of mixed-acid triglycerides.

A. Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for separating and quantifying triglycerides.[3] The separation is primarily based on the equivalent carbon number (ECN), which is calculated as the total number of carbon atoms in the fatty acyl chains minus twice the number of double bonds.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve a known amount of the lipid in a suitable solvent mixture (e.g., chloroform:methanol 2:1 v/v).[4]

  • Chromatographic System:

    • Column: C18 reversed-phase column.[3]

    • Mobile Phase: A gradient of acetonitrile and isopropanol.

    • Flow Rate: 1 mL/min.

    • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[3]

  • Data Analysis: Identify the peak corresponding to 1,2-dimyristoyl-3-oleoyl-rac-glycerol based on its retention time relative to standards. Quantification is achieved by integrating the peak area and comparing it to a calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Dissolve in Chloroform:Methanol B C18 Column A->B Injection C Mobile Phase Gradient B->C D Detector (ELSD/MS) C->D E Peak Identification D->E F Quantification E->F

Caption: Workflow for HPLC analysis of triglycerides.

B. Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with HPLC (LC-MS/MS), provides definitive structural information and sensitive quantification. Electrospray ionization (ESI) is a common soft ionization technique for triglycerides.[5]

Expected Fragmentation Pattern

In positive ion mode, the molecule will likely form an ammoniated adduct [M+NH₄]⁺. Collision-induced dissociation (CID) of this precursor ion will result in the neutral loss of the constituent fatty acids, allowing for their identification.

  • Precursor Ion ([M+NH₄]⁺): m/z 825.3

  • Fragment Ion (Loss of Myristic Acid): Diacylglycerol-like fragment.

  • Fragment Ion (Loss of Oleic Acid): Diacylglycerol-like fragment.

The relative abundance of these fragment ions can provide information about the fatty acid composition.[5]

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information, including the positional distribution of fatty acids on the glycerol backbone.[6][7] Both ¹H and ¹³C NMR are valuable.

Key NMR Signals:

  • ¹H NMR: The protons on the glycerol backbone will have distinct chemical shifts, allowing for the confirmation of the sn-1, sn-2, and sn-3 substitution pattern. Olefinic protons of the oleoyl chain will appear in the characteristic downfield region.

  • ¹³C NMR: The carbonyl carbons of the ester groups will have slightly different chemical shifts depending on their position (sn-1,3 vs. sn-2), aiding in the confirmation of the triglyceride's structure.[6]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve the lipid in a deuterated solvent such as chloroform-d (CDCl₃).

  • Data Acquisition:

    • Spectrometer: High-field NMR spectrometer.[6]

    • Temperature: Maintain a constant temperature, for example, 25°C.[6]

    • ¹H NMR: Acquire standard proton spectra.

    • ¹³C NMR: Acquire proton-decoupled ¹³C spectra. For quantitative analysis, a long relaxation delay or the use of a relaxation agent like chromium(III) acetylacetonate may be necessary.[6]

  • Spectral Analysis: Assign the resonances based on established chemical shift databases for triglycerides and 2D NMR correlation experiments (e.g., COSY, HSQC).

IV. Applications in Drug Delivery

The specific structure of 1,2-dimyristoyl-3-oleoyl-rac-glycerol, with its combination of saturated and unsaturated fatty acids, makes it a compelling candidate for the formulation of lipid-based nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The presence of the unsaturated oleoyl chain can create imperfections in the crystal lattice of the lipid matrix, potentially leading to higher drug loading capacity and more controlled drug release profiles compared to triglycerides composed solely of saturated fatty acids.

V. Conclusion

This technical guide has provided a detailed overview of the key chemical and physical properties of 1,2-dimyristoyl-3-oleoyl-rac-glycerol, along with robust analytical methodologies for its characterization. A thorough understanding of these properties is fundamental for its effective utilization in research and development, particularly in the innovative field of drug delivery. The combination of chromatographic and spectroscopic techniques outlined here provides a comprehensive framework for the validation and quality control of this and other mixed-acid triglycerides.

References

  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Mixed-Acid Triglycerides. BenchChem.
  • Mishra, A., Morris, K., & Ramamoorthy, A. (2016). Selective detection and complete identification of triglycerides in cortical bone by high-resolution 1H MAS NMR spectroscopy. Physical Chemistry Chemical Physics, 18(28), 18687–18691.
  • Otvos, J. (n.d.). Measurement of Triglyceride-Rich Lipoproteins by Nuclear Magnetic Resonance Spectroscopy.
  • Otvos, J. D. (2002). Measurement of triglyceride-rich lipoproteins by nuclear magnetic resonance spectroscopy. Clinical cardiology, 25(2 Suppl 1), I23–I29.
  • BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. BenchChem.
  • BenchChem. (2025). An In-Depth Technical Guide to 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. BenchChem.
  • Analysis of glycerides and partial glycerides. (n.d.).

Sources

Foundational

Thermodynamic Profiling of 1,2-Dimyristoyl-3-Oleoyl-rac-Glycerol (DMOG) Partitioning in Lipid Bilayers

Executive Summary & Molecular Architecture The thermodynamic behavior of triacylglycerols (TAGs) within phospholipid bilayers is a critical parameter for understanding lipid droplet biogenesis, membrane biophysics, and t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The thermodynamic behavior of triacylglycerols (TAGs) within phospholipid bilayers is a critical parameter for understanding lipid droplet biogenesis, membrane biophysics, and the engineering of lipid nanoparticles (LNPs) for drug delivery. 1,2-dimyristoyl-3-oleoyl-rac-glycerol (DMOG) is a mixed-chain TAG featuring two saturated myristoyl chains (C14:0) at the sn-1 and sn-2 positions, and one monounsaturated oleoyl chain (C18:1) at the sn-3 position.

Unlike phospholipids, DMOG lacks a polar headgroup, forcing it to reside entirely within the hydrophobic core of the membrane[1]. The mixed saturated/unsaturated nature of DMOG imparts unique thermodynamic properties compared to fully saturated or fully unsaturated TAGs. Notably, these structural nuances dictate profound biological outcomes; for instance, while fully unsaturated TAGs like triolein inhibit leptin transport across the blood-brain barrier (BBB), intravenous administration of DMOG does not induce leptin resistance, highlighting the critical role of acyl chain configuration in membrane-protein interactions[2].

Thermodynamic Drivers of Phase Separation

The incorporation of DMOG into a lipid bilayer is governed by a delicate thermodynamic balance between the entropy of mixing ( ΔSmix​ ) and the enthalpic penalty ( ΔHmix​ ) of disrupting phospholipid acyl chain packing.

  • Monomeric Dispersion: At low concentrations (typically <3 mol% ), DMOG exists as a monomeric dispersion within the bilayer core[1]. Here, the molecules align parallel to the phospholipid tails, slightly perturbing the lateral pressure profile of the membrane[3].

  • Thermodynamic Saturation & Nucleation: As the concentration of DMOG exceeds the thermodynamic solubility limit (~3%), the chemical potential of the TAG in the diluted phase increases. The system minimizes its free energy ( ΔG ) by phase-separating[3]. DMOG molecules aggregate to form disordered, isotropic mobile lenses (or blisters) between the inner and outer leaflets[1].

  • Domain Partitioning & Ostwald Ripening: In phase-separated membranes exhibiting liquid-disordered ( Ld​ ) and liquid-ordered ( Lo​ ) domains, TAG blisters preferentially partition into the Ld​ domains to minimize interfacial tension[4]. Over time, these blisters undergo Ostwald ripening —a thermodynamic process where smaller droplets shrink and larger droplets grow via monomer diffusion through the bilayer, eventually budding off as mature lipid droplets[5].

Mechanistic Workflow of DMOG Partitioning

The following diagram illustrates the thermodynamic pathway of DMOG from an aqueous emulsion to a fully nucleated lipid droplet within a bilayer system.

DMOG_Thermodynamics N1 DMOG in Aqueous Phase (Lipid Emulsion) N2 Bilayer Incorporation (Hydrophobic Core) N1->N2 Hydrophobic Effect N3 Monomeric Dispersion (< 3 mol% DMOG) N2->N3 Low Concentration N4 Thermodynamic Saturation (ΔG_mix > 0) N2->N4 High Concentration N5 Isotropic Lens Nucleation (Inter-leaflet Blister) N4->N5 Phase Separation N6 Ostwald Ripening & Droplet Budding N5->N6 Directional Budding

Caption: Thermodynamic pathway of DMOG partitioning and droplet nucleation in lipid bilayers.

Self-Validating Experimental Methodologies

To accurately profile the thermodynamics of DMOG in lipid bilayers, experimental design must account for the cooperative nature of lipid phase transitions and the extreme hydrophobicity of TAGs.

Protocol 1: Differential Scanning Calorimetry (DSC) of DMOG-Doped MLVs

DSC is the gold standard for measuring the thermotropic phase transitions ( Lβ​→Lα​ ) of lipid bilayers.

  • Causality Check: We utilize Multi-Lamellar Vesicles (MLVs) rather than Large Unilamellar Vesicles (LUVs) for DSC analysis. The larger number of concentric bilayers in MLVs yields a highly cooperative transition (narrower width at half height), maximizing the sensitivity required to detect the subtle enthalpic disruptions caused by DMOG insertion[6].

Step-by-Step Workflow:

  • Co-solubilization: Dissolve the host phospholipid (e.g., DMPC) and DMOG at desired molar ratios (0–5 mol%) in a 2:1 chloroform/methanol mixture to ensure complete molecular mixing.

  • Film Formation: Evaporate the solvent under a gentle stream of N2​ gas, followed by overnight vacuum desiccation. Rationale: Residual solvent acts as an artificial plasticizer, artificially depressing the transition temperature ( Tm​ ).

  • Hydration: Hydrate the lipid film with a physiological buffer (e.g., HEPES) at 40°C. Rationale: Hydration must occur at least 10°C above the Tm​ of the host lipid (DMPC Tm​≈24∘C ) to ensure the membrane is in the fluid ( Lα​ ) phase, allowing homogeneous DMOG partitioning[6].

  • Thermal Scanning: Perform heating and cooling scans at a slow rate of 1°C/min. Rationale: Slower scan rates prevent thermal lag across the sample cell, yielding highly accurate thermodynamic parameters[6].

Protocol 2: Confocal Visualization of Ostwald Ripening in GUVs

To observe the phase separation of DMOG visually, Giant Unilamellar Vesicles (GUVs) are employed.

  • Causality Check: GUVs (10–50 µm in diameter) provide a membrane curvature that approximates a planar bilayer. This eliminates the extreme curvature stress found in small vesicles, which can artificially alter TAG solubility limits[5].

Step-by-Step Workflow:

  • Electroformation: Deposit a lipid mixture (e.g., DOPC/DPPC/Cholesterol) onto an Indium Tin Oxide (ITO)-coated glass slide. Apply an alternating current (10 Hz, 3 V) in a sucrose solution for 2 hours to grow GUVs.

  • DMOG Introduction: Introduce a sonicated DMOG emulsion into the GUV chamber.

  • Time-Lapse Imaging: Utilize confocal laser scanning microscopy (with a lipophilic dye like Nile Red) to monitor the bilayer. Over 30–60 minutes, observe the nucleation of DMOG lenses. Measure the volumetric changes of adjacent droplets to quantify Ostwald ripening kinetics[4][5].

Quantitative Thermodynamic Data Summary

The incorporation of DMOG alters the bulk thermodynamic properties of the host bilayer. The table below summarizes the extrapolated thermodynamic parameters of DMOG partitioned into a model DMPC bilayer, demonstrating the transition from a monomeric dispersion to a phase-separated state.

DMOG Concentration (mol%)Main Transition Temp ( Tm​ , °C)Enthalpy ( ΔH , kcal/mol)Bilayer Phase StateThermodynamic Consequence
0.0 (Pure DMPC) 24.15.40 Lβ​→Lα​ Baseline cooperative melting[6].
1.0 23.85.25Monomeric DispersionSlight disruption of acyl chain packing; ΔGmix​<0 .
3.0 (Saturation Limit) 23.44.80Monomeric + Incipient NucleationChemical potential threshold reached; lateral pressure peaks[3].
5.0 23.44.55Phase-Separated BlistersExcess DMOG forms isotropic lenses; Tm​ stabilizes[1].

Note: Data represents synthesized thermodynamic modeling based on established TAG-PC bilayer interactions.

Implications for Drug Development

Understanding the thermodynamic limits of DMOG in lipid bilayers is paramount for the design of Lipid Nanoparticles (LNPs) and liposomal drug carriers. Hydrophobic active pharmaceutical ingredients (APIs) often compete with TAGs for space within the bilayer core. If the concentration of a mixed-chain TAG like DMOG exceeds the 3 mol% saturation limit, the resulting phase-separated blisters can act as "hydrophobic sinks," sequestering lipophilic drugs away from the bilayer interface and drastically altering the drug release kinetics. Furthermore, selecting specific TAGs (e.g., DMOG over triolein) can prevent off-target biological effects, such as carrier-mediated transport inhibition at the BBB[2], ensuring safer pharmacokinetic profiles for neuro-targeted therapeutics.

References

  • Triglyceride Blisters in Lipid Bilayers: Implications for Lipid Droplet Biogenesis and the Mobile Lipid Signal in Cancer Cell Membranes Source: Biophysical Journal (via PubMed Central) URL:[Link]

  • Pre-existing bilayer stresses modulate triglyceride accumulation in the ER versus lipid droplets Source: eLife Sciences URL:[Link]

  • Incorporation of Triacylglycerol and Cholesteryl Ester Droplets in Phase-Separated Giant Unilamellar Vesicles Source: Langmuir (ACS Publications) URL:[Link]

  • Triglycerides Induce Leptin Resistance at the Blood-Brain Barrier Source: Diabetes (American Diabetes Association) URL:[Link]

  • Triacylglycerol-Droplet-Induced Bilayer Spontaneous Curvature in Giant Unilamellar Vesicles Source: Langmuir (via ResearchGate) URL:[Link]

  • Using DSC to characterize thermotropic phase transitions in lipid bilayer membranes Source: Technology Networks URL:[Link]

Sources

Exploratory

Thermodynamics and Methodological Paradigms of 1,2-Dimyristoyl-3-Oleoyl-rac-Glycerol (DMO) Solvation

Executive Summary 1,2-dimyristoyl-3-oleoyl-rac-glycerol (DMO) is a mixed-chain triacylglycerol characterized by its specific stereochemical arrangement: two saturated myristoyl chains (C14:0) at the sn-1 and sn-2 positio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-dimyristoyl-3-oleoyl-rac-glycerol (DMO) is a mixed-chain triacylglycerol characterized by its specific stereochemical arrangement: two saturated myristoyl chains (C14:0) at the sn-1 and sn-2 positions, and one monounsaturated oleoyl chain (C18:1) at the sn-3 position. In pharmaceutical development—particularly in the design of Lipid Nanoparticles (LNPs) and liposomal drug delivery systems—DMO acts as a critical structural lipid. However, its extreme hydrophobicity presents significant analytical challenges. This whitepaper dissects the thermodynamic principles governing DMO solubility in chloroform and methanol, providing field-proven, self-validating protocols for its extraction and quantification.

Physicochemical Profiling and Solvation Thermodynamics

The solubility of a lipid is dictated by the energetic balance between solute-solute disruption and solute-solvent interaction. DMO is a massive, non-polar molecule. Its solvation behavior in distinct organic solvents is driven by the following mechanisms:

The Chloroform Paradigm (Hydrophobic Solvation)

Chloroform ( CHCl3​ ) is a moderately polar, aprotic solvent (Dielectric Constant: 4.81). It is the premier solvent for long-chain triglycerides like DMO. The solvation causality lies in London dispersion forces . The bulky aliphatic chains of the myristoyl and oleoyl moieties interact highly favorably with the polarizable electron cloud of chloroform. Because the enthalpy of mixing ( ΔHmix​ ) is near zero or slightly negative, the dissolution process is entropically driven, resulting in high solubility (>30 mg/mL).

The Methanol Paradigm (Solvophobic Exclusion)

Methanol ( CH3​OH ) is a polar, protic solvent (Dielectric Constant: 32.7) characterized by a tight, hydrogen-bonded network. Introducing DMO into pure methanol requires breaking numerous solvent-solvent hydrogen bonds to form a cavity large enough to accommodate the 50-carbon lipid structure. This energetic penalty is not offset by the weak dipole-dipole interactions between methanol and the triglyceride's ester carbonyls. Consequently, DMO is 1 (<1 mg/mL).

The Synergistic Binary System (Chloroform:Methanol)

In biological matrices, DMO does not exist in isolation; it is often bound to proteins or entangled in complex cellular membranes. Pure chloroform cannot penetrate these hydrated, polar matrices effectively. By utilizing a binary mixture (typically 2:1 v/v Chloroform:Methanol), an analytical synergy is achieved. Methanol acts as a "disruptor," breaking hydrogen bonds and electrostatic interactions between lipids and proteins, while chloroform acts as the "carrier," immediately solvating the liberated hydrophobic acyl chains.

Quantitative Solubility Profile

The following table summarizes the solubility metrics and thermodynamic mechanisms of DMO in standard lipidomic solvents, extrapolated from structurally analogous mixed-chain triglycerides.

Solvent SystemDielectric Constant ( ϵ )DMO Solubility LimitPrimary Solvation Mechanism
Pure Chloroform 4.81> 30 - 50 mg/mLStrong London dispersion forces stabilizing acyl chains.
Pure Methanol 32.7< 1 mg/mL (Slightly Soluble)Weak dipole interactions; massive cavity-formation penalty.
Chloroform:Methanol (2:1) ~14.0> 50 mg/mLSynergistic: Methanol disrupts matrices, Chloroform solvates.

Mechanistic Visualization

The following workflow illustrates the thermodynamic phase separation of DMO during a standard binary extraction, highlighting the logical partitioning of the lipid into the organic phase.

G DMO DMO (Triglyceride) Highly Hydrophobic Solvents Binary Solvent System (CHCl3 : CH3OH) DMO->Solvents Extracted via CHCl3 Chloroform Phase Dispersion Forces Solvents->CHCl3 MeOH Methanol Phase H-Bond Disruption Solvents->MeOH Solvation Synergistic Solvation Acyl Chains Stabilized CHCl3->Solvation Dissolves Hydrophobic Tails MeOH->Solvation Breaks Matrix Interactions Wash Aqueous Wash (0.9% NaCl) Phase Separation Solvation->Wash Folch Partitioning OrgPhase Lower Organic Phase (Purified DMO in CHCl3) Wash->OrgPhase Hydrophobic Exclusion AqPhase Upper Aqueous Phase (Polar Contaminants) Wash->AqPhase Polar Affinity

Fig 1: Thermodynamic phase separation and solvation mechanism of DMO in a binary solvent system.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives (e.g., measuring colloidal suspensions instead of true solutions).

Protocol A: Gravimetric Determination of DMO Solubility

Purpose: To establish the absolute thermodynamic solubility limit of DMO in pure organic solvents.

  • Saturation: Add an excess amount of DMO powder (e.g., 100 mg) to a pre-weighed glass vial containing exactly 1.0 mL of the target solvent (Chloroform or Methanol).

  • Equilibration: Seal the vial with a PTFE-lined cap and agitate on a thermoshaker at 25°C for 24 hours. Causality: 24 hours ensures the system reaches thermodynamic equilibrium, preventing kinetic artifacts.

  • Phase Separation (Validation Step): Centrifuge the vial at 10,000 x g for 15 minutes at 25°C. Causality: Triglycerides can form micro-emulsions or colloidal suspensions that appear clear to the naked eye. High-speed centrifugation forces undissolved DMO into a pellet, ensuring only fully solvated molecules remain in the supernatant.

  • Aliquot & Evaporation: Carefully extract 500 µL of the supernatant and transfer it to a pre-weighed analytical vial. Evaporate the solvent entirely under a gentle stream of ultra-pure Nitrogen gas. Causality: Nitrogen prevents the oxidative degradation of the C18:1 oleoyl double bond during drying.

  • Quantification: Weigh the residual lipid. Multiply the mass by 2 to determine the solubility in mg/mL.

Protocol B: Biphasic Lipid Extraction (Modified Folch Method)

Purpose: To quantitatively extract DMO from complex biological matrices or LNP formulations.

  • Homogenization: Homogenize the sample in a 2:1 (v/v) Chloroform:Methanol mixture, maintaining a solvent-to-sample volume ratio of 20:1. 2.

  • Aqueous Wash: Add 0.2 volumes (relative to the solvent) of 0.9% NaCl solution. Vortex vigorously for 30 seconds. Causality: Pure water can create stubborn emulsions. The addition of NaCl increases the ionic strength of the aqueous phase, decreasing the solubility of non-polar lipids in the upper phase (salting-out effect) and forcing a sharp biphasic separation.

  • Centrifugation: Centrifuge at 2,000 rpm for 10 minutes to resolve the phases.

  • Recovery & Drying: Siphon off and discard the upper aqueous-methanol phase (containing polar contaminants). Collect the lower chloroform phase containing the purified DMO. 3 to prevent residual solvent interference in downstream LC-MS or formulation steps.

References

  • Gerli Lipidomics. General Procedure: Folch Method for Lipid Extraction. Retrieved from: [Link]

  • Organomation. How to Dry Lipid Extracts: A Comprehensive Guide to Sample Preparation Methods. Retrieved from: [Link]

Sources

Foundational

Crystallization Behavior and Polymorphism of 1,2-Dimyristoyl-3-oleoyl-rac-glycerol (MMO): A Technical Guide

Executive Summary The physicochemical properties of lipid-based drug delivery systems, solid lipid nanoparticles (SLNs), and structured emulsions are fundamentally dictated by the crystallization behavior of their consti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The physicochemical properties of lipid-based drug delivery systems, solid lipid nanoparticles (SLNs), and structured emulsions are fundamentally dictated by the crystallization behavior of their constituent triacylglycerols (TAGs). Among these, asymmetric TAGs—such as 1,2-dimyristoyl-3-oleoyl-rac-glycerol (MMO) (CAS: 115223-97-7)[1]—serve as critical models for understanding how molecular asymmetry and steric hindrance govern lipid polymorphism.

Unlike symmetric TAGs (e.g., 1,3-dimyristoyl-2-oleoyl-glycerol), where the unsaturated oleic acid sits at the sn-2 position, the sn-3 placement in MMO drastically alters its thermodynamic landscape. This guide provides an in-depth mechanistic analysis of MMO's polymorphic transitions, supported by self-validating analytical protocols designed to ensure rigorous structural characterization.

Mechanistic Principles of MMO Polymorphism

Structural Causality: The Role of Molecular Asymmetry

TAG polymorphism is defined by two primary structural features: subcell packing (lateral arrangement of hydrocarbon chains) and chain-length structure (longitudinal stacking of lamellae).

In MMO, the two saturated myristic acid (C14:0) chains at the sn-1 and sn-2 positions are linear and pack efficiently. However, the oleic acid (C18:1) at the sn-3 position contains a cis-double bond at the 9th carbon, introducing a rigid ~30° kink.

  • Symmetric TAGs can often accommodate this kink within a double chain-length (2L) structure because the unsaturated chain is sandwiched between saturated chains.

  • Asymmetric TAGs like MMO suffer from severe steric hindrance at the lamellar interface if forced into a 2L conformation. Consequently, to minimize free energy and avoid packing disruptions between saturated and unsaturated moieties, MMO molecules sort themselves into a triple chain-length (3L) structure during transition to their stable polymorphs[2].

Thermodynamic vs. Kinetic Control

The crystallization pathway of MMO is a classic competition between thermodynamics and kinetics[3].

  • Kinetic Control: Rapid cooling (e.g., >10 °C/min) provides insufficient time for the bulky oleoyl chains to sort into the stable 3L configuration. The system is kinetically trapped in the metastable α polymorph , characterized by a loose, hexagonal (H) subcell packing.

  • Thermodynamic Control: Slow cooling (e.g., <1 °C/min) or thermal annealing allows sufficient molecular diffusion. The activation energy barrier is overcome, enabling the chains to form the denser, orthorhombic perpendicular (O⊥) β′ polymorph , or ultimately the triclinic parallel (T∥) β polymorph [4].

PolymorphicTransitions Melt Isotropic Melt (Liquid State) Alpha Alpha (α) Polymorph Hexagonal Subcell (Metastable) Melt->Alpha Rapid Cooling (>10 °C/min) BetaPrime Beta-Prime (β') Polymorph Orthorhombic Subcell (Intermediate) Melt->BetaPrime Slow Cooling (<1 °C/min) Alpha->BetaPrime Thermal Annealing (Solid-State or Melt-Mediation) Beta Beta (β) Polymorph Triclinic Subcell (Most Stable) BetaPrime->Beta Prolonged Incubation (Thermodynamic Resolution)

Figure 1: Mechanistic pathway of MMO polymorphic transitions governed by kinetic and thermodynamic parameters.

Quantitative Data: Polymorphic Properties

To facilitate phase identification, the thermodynamic and structural properties of MMO polymorphs are summarized below. (Note: Values are derived from homologous asymmetric TAG behavior models to serve as baseline reference points for empirical validation).

PolymorphSubcell PackingChain Length StructureRelative Melting Point (°C)WAXS Short Spacing (Å)SAXS Long Spacing (Å)
α Hexagonal (H)2L / 3L (Disordered)Lowest (~ 12 - 15)Single peak at ~4.15~ 54.0
β′ Orthorhombic Perpendicular (O⊥)3LIntermediate (~ 24)Doublet at ~3.8, 4.2~ 81.5
β Triclinic Parallel (T∥)3LHighest (~ 29 - 31)Triplet at ~4.6, 3.8, 3.7~ 80.2

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of MMO cannot rely on a single analytical technique. Thermal data (DSC) must be structurally validated by X-ray diffraction (XRD)[2][4]. The following protocols are designed as a closed-loop, self-validating system.

Differential Scanning Calorimetry (DSC) Thermal Profiling

This protocol isolates the kinetic variables to determine the activation energies of polymorphic transitions.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5.0 ± 0.1 mg of high-purity (>99%) MMO into an aluminum pan and hermetically seal it. Causality: Precise mass control is critical because thermal lag in larger samples skews the onset temperatures of exothermic events.

  • Thermal History Erasure: Heat the sample to 80 °C at 20 °C/min and hold isothermally for 10 minutes. Causality: This completely destroys residual crystal nuclei (crystal memory), ensuring that subsequent nucleation is purely a function of the applied cooling rate rather than heterogeneous seeding.

  • Kinetic Trapping (Cooling): Cool the sample to -20 °C at a rapid rate of 15 °C/min. Record the crystallization exotherm.

  • Melt-Mediation Analysis (Heating): Heat the sample from -20 °C to 80 °C at a slow rate of 2 °C/min.

    • Observation: You will typically observe an initial endotherm (melting of the α form), immediately followed by an exotherm (recrystallization into β′ or β ), and a final endotherm (melting of the stable form).

Synchrotron X-ray Diffraction (SAXS/WAXS)

While DSC provides transition temperatures, it cannot definitively identify subcell packing. Simultaneous Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are required[4].

Step-by-Step Methodology:

  • Capillary Loading: Inject the melted MMO sample into a 1.5 mm diameter thin-walled quartz capillary.

  • Temperature Control: Mount the capillary in a Linkam temperature-controlled stage aligned with the synchrotron beamline. Apply the exact thermal profile used in the DSC protocol (Step 4.1).

  • Data Acquisition: Utilize a 12 keV X-ray beam ( λ ≈ 1.033 Å) with an exposure time of 10 seconds per frame to capture dynamic phase transitions without causing radiation damage to the lipid.

  • Structural Validation:

    • Analyze the WAXS region ( q≈1.3−1.7A˚−1 ) to confirm subcell packing. A single peak at 4.15 Å validates the α form; a doublet at 3.8 Å and 4.2 Å validates the β′ form.

    • Analyze the SAXS region ( q≈0.05−0.2A˚−1 ) to calculate the lamellar thickness ( d=2π/q ). A shift from ~54 Å to ~81 Å definitively proves the structural rearrangement from a 2L to a 3L chain-length conformation.

ExperimentalWorkflow Sample MMO Sample Preparation Thermal DSC (Thermal Profiling) Sample->Thermal Structural Synchrotron XRD (SAXS / WAXS) Sample->Structural Analysis Data Integration & Phase Identification Thermal->Analysis Enthalpy & Transition Temps Structural->Analysis Subcell Packing & Lamellar Thickness

Figure 2: Self-validating experimental workflow integrating thermal and structural analyses.

Conclusion

The crystallization behavior of 1,2-dimyristoyl-3-oleoyl-rac-glycerol (MMO) exemplifies the profound impact of molecular asymmetry on lipid polymorphism. By forcing the molecule into a 3L chain-length structure to accommodate the sn-3 oleoyl kink, MMO exhibits distinct kinetic barriers between its α , β′ , and β states. For drug development professionals formulating lipid nanoparticles, mastering these polymorphic transitions is not merely an academic exercise—it is a critical quality attribute (CQA) that dictates drug expulsion rates, shelf-life stability, and in vivo release kinetics.

References

  • Ghazani, S. M., & Marangoni, A. G. (2018). New Insights into the β Polymorphism of 1,3-Palmitoyl-stearoyl-2-oleoyl Glycerol. Crystal Growth & Design, American Chemical Society. URL:[Link][2]

  • Sato, K., et al. (2020). Binary Phase Behavior of 1,3-Distearoyl-2-oleoyl-sn-glycerol (SOS) and Trilaurin (LLL). Crystals, MDPI. URL:[Link][4]

  • Zhang, X., et al. (2012). The binary phase behavior of 1,3-dimyristoyl-2-stearoyl-sn-glycerol and 1,2-dimyristoyl-3-stearoyl-sn-glycerol. ResearchGate. URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 1,2-dimyristoyl-3-oleoyl-rac-glycerol in the laboratory

Target Audience: Researchers, lipid chemists, and drug development professionals (e.g., LNP formulation scientists). Objective: To provide a robust, self-validating, and regioselective chemical synthesis protocol for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, lipid chemists, and drug development professionals (e.g., LNP formulation scientists). Objective: To provide a robust, self-validating, and regioselective chemical synthesis protocol for the structured mixed-acid triglyceride 1,2-dimyristoyl-3-oleoyl-rac-glycerol (C14:0/C14:0/C18:1).

Strategic Rationale & Mechanistic Causality

The synthesis of asymmetrically substituted, mixed-acid triglycerides requires strict regiocontrol. A direct, one-pot esterification of glycerol with a mixture of fatty acids yields an intractable statistical mixture of products. To achieve the specific A-A-B architecture of 1,2-dimyristoyl-3-oleoyl-rac-glycerol, we must employ a temporary protecting group strategy[1].

Regiocontrol via Benzyl Ether Protection

We utilize 1-O-benzyl-rac-glycerol as the starting scaffold[2]. The benzyl ether robustly protects one primary hydroxyl group during the initial dual-acylation step. Unlike trityl or silyl protecting groups—which often require acidic or fluoride-based cleavage conditions that can trigger unwanted side reactions—the benzyl group is cleaved via catalytic hydrogenolysis under strictly neutral conditions.

Sequence of Acylation: Protecting the Double Bond

The order in which the fatty acids are introduced is not arbitrary; it is dictated by the chemical reactivity of the acyl chains. Oleic acid contains a cis-double bond (C18:1). If oleic acid were introduced prior to the deprotection step, the subsequent palladium-catalyzed hydrogenolysis (H₂/Pd-C) required to remove the benzyl group would simultaneously reduce the oleoyl double bond, converting it to a saturated stearoyl chain (C18:0). By acylating the saturated myristoyl chains (C14:0) first, we safely perform the hydrogenolysis, reserving the introduction of the unsaturated oleoyl chain for the final step.

Mitigating Acyl Migration (The 1,2-DAG Pitfall)

The intermediate generated after deprotection is 1,2-dimyristoyl-rac-glycerol (1,2-DAG). 1,2-DAGs are thermodynamically unstable and highly prone to acyl migration, isomerizing into 1,3-DAGs via a cyclic orthosteric intermediate to relieve steric hindrance[3]. This migration is catalyzed by heat, acids, and bases. To prevent this, our protocol dictates that the hydrogenolysis is performed at room temperature under neutral pH, and the resulting 1,2-DAG must be subjected to the final acylation step immediately upon isolation, without prolonged storage or harsh column chromatography[3].

Pathway Visualization

G SM 1-O-benzyl-rac-glycerol (Starting Material) Step1 Steglich Esterification (Myristic Acid, DCC, DMAP) SM->Step1 Int1 1-O-benzyl-2,3-dimyristoyl-rac-glycerol (Fully Saturated Intermediate) Step1->Int1 Regioselective Acylation Step2 Catalytic Hydrogenolysis (H2, Pd/C, Neutral pH) Int1->Step2 Int2 1,2-dimyristoyl-rac-glycerol (1,2-DAG - Prone to Migration) Step2->Int2 Cleaves Benzyl, Preserves C14:0 Step3 Steglich Esterification (Oleic Acid, EDC, DMAP) Int2->Step3 Immediate use prevents 1,3-DAG Prod 1,2-dimyristoyl-3-oleoyl-rac-glycerol (Target Mixed Triglyceride) Step3->Prod Adds Unsaturated C18:1

Workflow for the regioselective synthesis of 1,2-dimyristoyl-3-oleoyl-rac-glycerol.

Quantitative Parameters

Table 1: Stoichiometric parameters for the synthesis workflow.

StepReagent / MaterialEquivalentsMW ( g/mol )Function
1 1-O-benzyl-rac-glycerol1.0182.22Glycerol Backbone
1 Myristic Acid2.2228.37Acyl Donor (C14:0)
1 DCC2.4206.33Coupling Agent
1 DMAP0.2122.17Acyl Transfer Catalyst
2 1-O-benzyl-2,3-dimyristoyl-rac-glycerol1.0602.93Intermediate 1
2 10% Pd/C10% w/wN/AHydrogenation Catalyst
3 1,2-dimyristoyl-rac-glycerol1.0512.81Intermediate 2
3 Oleic Acid1.2282.46Acyl Donor (C18:1)
3 EDC·HCl1.5191.70Water-soluble Coupling Agent
3 DMAP0.2122.17Acyl Transfer Catalyst

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-O-benzyl-2,3-dimyristoyl-rac-glycerol
  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 1-O-benzyl-rac-glycerol (1.0 eq) and myristic acid (2.2 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalysis: Add DMAP (0.2 eq) to the stirring solution and cool the flask to 0 °C using an ice bath.

  • Coupling: Dissolve N,N'-Dicyclohexylcarbodiimide (DCC, 2.4 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter the suspension through a pad of Celite to remove the DCU. Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the fully saturated intermediate.

Step 2: Catalytic Hydrogenolysis to 1,2-dimyristoyl-rac-glycerol

Critical Note: Execute this step only when you are prepared to immediately proceed to Step 3[3].

  • Preparation: Dissolve the purified 1-O-benzyl-2,3-dimyristoyl-rac-glycerol (1.0 eq) in a 1:1 mixture of Ethyl Acetate and absolute Ethanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% by weight of the substrate) under a stream of argon.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (via balloon) three times. Stir the suspension vigorously at room temperature under a hydrogen atmosphere for 4–6 hours.

  • Monitoring: Monitor strictly by TLC. Once the starting material is consumed, immediately evacuate the hydrogen and backfill with argon.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with copious amounts of Ethyl Acetate. Concentrate the filtrate under reduced pressure at a temperature not exceeding 30 °C to yield the crude 1,2-DAG[1]. Do not purify; proceed directly to Step 3.

Step 3: Synthesis of 1,2-dimyristoyl-3-oleoyl-rac-glycerol
  • Preparation: Dissolve the freshly prepared 1,2-dimyristoyl-rac-glycerol (1.0 eq), oleic acid (1.2 eq), and DMAP (0.2 eq) in anhydrous DCM (0.1 M) under argon.

  • Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq) in one portion. Causality: EDC is utilized here instead of DCC to generate a water-soluble urea byproduct, preventing the need for harsh purification steps that could degrade the final triglyceride.

  • Reaction: Stir the mixture at room temperature for 12 hours protected from light.

  • Workup: Dilute the reaction with additional DCM and wash twice with distilled water to remove the EDC-urea byproduct, followed by a brine wash. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography using a gradient of Hexanes to 5% EtOAc in Hexanes.

Analytical Validation

A self-validating protocol requires strict analytical checkpoints:

  • Intermediate 1 (NMR): ¹H-NMR should show a characteristic multiplet at ~7.3 ppm (5H, aromatic protons of the benzyl group) and a singlet at ~4.5 ppm (2H, benzylic CH₂).

  • Intermediate 2 (TLC & NMR): TLC will show a shift to a lower Rf value compared to Intermediate 1. ¹H-NMR must confirm the complete disappearance of the aromatic signals. The presence of a free hydroxyl group can be confirmed by IR spectroscopy (~3400 cm⁻¹).

  • Final Product (NMR & MS): The final ¹H-NMR must show the re-emergence of downfield signals at ~5.3 ppm (2H, multiplet), corresponding to the cis-double bond of the oleoyl chain. High-Resolution Mass Spectrometry (HRMS) should confirm the exact mass of the target mixed triglyceride (C₄₉H₉₂O₆, Exact Mass: 776.6891).

References

  • Benchchem. "A Technical Guide to the Chemical Synthesis of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol." Benchchem.
  • Byun, H.-S., Kumar, E. R., & Bittman, R. "Enantioselective Syntheses of 1-O-Benzyl-sn-glycerol and 1-O-Hexadecyl-2-O-methyl-sn-glycerol via Asymmetric Dihydroxylation of Allyl 4-Methoxyphenyl Ether. Use of AD-Mix Supplemented with Potassium Persulfate." The Journal of Organic Chemistry, 1994.
  • "Acyl Migration Kinetics of Vegetable Oil 1,2-Diacylglycerols." ResearchGate.

Sources

Application

Application Notes and Protocols for the Formulation of Solid Lipid Nanoparticles (SLNs) using 1,2-Dimyristoyl-3-oleoyl-rac-glycerol

Introduction: The Strategic Advantage of Asymmetric Triglycerides in Nanomedicine Solid Lipid Nanoparticles (SLNs) have emerged as a leading platform for drug delivery, offering enhanced bioavailability, controlled relea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Asymmetric Triglycerides in Nanomedicine

Solid Lipid Nanoparticles (SLNs) have emerged as a leading platform for drug delivery, offering enhanced bioavailability, controlled release, and improved stability for a wide range of therapeutic agents.[1] The choice of the core lipid is a critical determinant of the final nanoparticle's characteristics and performance. While symmetric triglycerides have been traditionally used, asymmetric triglycerides, such as 1,2-dimyristoyl-3-oleoyl-rac-glycerol, are gaining significant interest.[2][3]

1,2-dimyristoyl-3-oleoyl-rac-glycerol is a mixed-acid triglyceride that is solid at physiological temperatures, making it a suitable candidate for SLN formulations.[3] Its asymmetry, arising from the different fatty acid chains on the glycerol backbone, results in a less ordered, more amorphous solid matrix compared to symmetric triglycerides.[2] This imperfect crystalline structure can create more voids and defects within the lipid matrix, which is hypothesized to allow for higher encapsulation efficiency of therapeutic agents, particularly those with bulky or irregular structures.[2][4] This unique characteristic makes 1,2-dimyristoyl-3-oleoyl-rac-glycerol a strategic choice for formulators looking to optimize drug loading and delivery.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of SLNs using 1,2-dimyristoyl-3-oleoyl-rac-glycerol. The protocols detailed below are grounded in established methodologies and provide the scientific rationale behind key experimental steps.

Formulation of SLNs using 1,2-Dimyristoyl-3-oleoyl-rac-glycerol

The most common and scalable method for producing SLNs is the hot high-pressure homogenization (HPH) technique.[5][6] This method involves the emulsification of a molten lipid phase into a hot aqueous surfactant solution, followed by high-pressure homogenization to produce a nanoemulsion, which upon cooling, allows the lipid to recrystallize and form solid lipid nanoparticles.[3][7]

Critical Formulation Components

Successful SLN formulation hinges on the careful selection of its components. The table below outlines the key ingredients and their functions.

ComponentExampleFunctionTypical Concentration (w/w)
Solid Lipid 1,2-Dimyristoyl-3-oleoyl-rac-glycerolForms the solid core of the nanoparticle, encapsulating the drug.0.1% - 30%[8]
Surfactant(s) Poloxamer 188, Tween 80, Soy LecithinStabilize the lipid nanoparticles in the aqueous dispersion, preventing aggregation.[9]0.5% - 5%[8]
Aqueous Phase Purified Water/BufferThe continuous phase in which the SLNs are dispersed.q.s. to 100%
Active Pharmaceutical Ingredient (API) Lipophilic drugThe therapeutic agent to be encapsulated.~5% of total formulation[8]
Experimental Workflow for SLN Formulation by Hot High-Pressure Homogenization

The following diagram illustrates the key steps in the hot HPH process for formulating SLNs with 1,2-dimyristoyl-3-oleoyl-rac-glycerol.

SLN_Formulation_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_final_steps Nanoparticle Formation & Purification lp1 Melt 1,2-dimyristoyl-3-oleoyl-rac-glycerol (5-10°C above melting point) lp2 Dissolve lipophilic drug in molten lipid lp1->lp2 em1 Add hot aqueous phase to hot lipid phase lp2->em1 ap1 Dissolve surfactant(s) in purified water ap2 Heat aqueous phase to the same temperature as the lipid phase ap1->ap2 ap2->em1 em2 Pre-emulsify using a high-shear mixer (e.g., Ultra-Turrax) em1->em2 em3 Process pre-emulsion through a high-pressure homogenizer em2->em3 fs1 Cool the nanoemulsion in an ice bath em3->fs1 fs2 Lipid recrystallizes to form SLNs fs1->fs2 fs3 Optional: Purify SLN dispersion (e.g., dialysis, centrifugation) fs2->fs3

Caption: Workflow for SLN formulation via hot high-pressure homogenization.

Detailed Protocol 1: Formulation of SLNs by Hot High-Pressure Homogenization (HPH)

This protocol describes a general method for producing SLNs using 1,2-dimyristoyl-3-oleoyl-rac-glycerol. Optimization of parameters such as surfactant concentration, homogenization pressure, and number of cycles may be necessary for specific drug candidates.

Materials:
  • 1,2-Dimyristoyl-3-oleoyl-rac-glycerol

  • Lipophilic Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Equipment:
  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax)

  • Water bath or heating mantle

  • Magnetic stirrer with heating plate

  • Ice bath

Procedure:
  • Lipid Phase Preparation: a. Melt the 1,2-dimyristoyl-3-oleoyl-rac-glycerol at a temperature approximately 5-10°C above its melting point.[3] b. Once the lipid is completely molten, dissolve the lipophilic API in the molten lipid with gentle stirring.

  • Aqueous Phase Preparation: a. Dissolve the surfactant(s) in purified water. b. Heat the aqueous phase to the same temperature as the lipid phase while stirring.[5]

  • Pre-emulsion Formation: a. Add the hot aqueous phase to the hot lipid phase under continuous stirring using a magnetic stirrer. b. Homogenize the mixture using a high-shear mixer for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[3]

  • High-Pressure Homogenization: a. Immediately process the hot pre-emulsion through a high-pressure homogenizer.[5] b. Perform 3-5 homogenization cycles at a pressure of 500-1500 bar.[7] The optimal pressure and number of cycles should be determined experimentally.

  • Cooling and Nanoparticle Formation: a. Cool the resulting hot nanoemulsion in an ice bath to facilitate the recrystallization of the lipid.[3] b. This cooling step leads to the formation of solid lipid nanoparticles.

  • Purification (Optional): a. The SLN dispersion can be purified to remove excess surfactant and unencapsulated drug using methods such as dialysis or centrifugation.[3]

Characterization of 1,2-Dimyristoyl-3-oleoyl-rac-glycerol SLNs

Thorough characterization is essential to ensure the quality, stability, and efficacy of the formulated SLNs.

Key Characterization Parameters
ParameterTechniqueInformation Provided
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average particle size and the width of the size distribution.[6]
Zeta Potential Laser Doppler VelocimetryMeasures the surface charge of the nanoparticles, which is an indicator of colloidal stability.[10]
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)Visualizes the shape and surface characteristics of the SLNs.[10]
Crystallinity and Polymorphism Differential Scanning Calorimetry (DSC) / X-ray Diffraction (XRD)Determines the melting behavior, crystallinity, and polymorphic state of the lipid core.[11]
Encapsulation Efficiency & Drug Loading Spectrophotometry / HPLCQuantifies the amount of drug successfully encapsulated within the SLNs.
Characterization Workflow

SLN_Characterization_Workflow cluster_physicochemical Physicochemical Properties cluster_morphology Morphological Analysis cluster_thermal Thermal & Structural Analysis cluster_drug_content Drug Content Analysis start SLN Dispersion dls Dynamic Light Scattering (DLS) (Size, PDI) start->dls zeta Laser Doppler Velocimetry (Zeta Potential) start->zeta tem_sem Electron Microscopy (TEM/SEM) (Shape, Surface) start->tem_sem dsc Differential Scanning Calorimetry (DSC) (Crystallinity, Melting Point) start->dsc xrd X-ray Diffraction (XRD) (Polymorphism) start->xrd ee_dl Spectrophotometry / HPLC (Encapsulation Efficiency, Drug Loading) start->ee_dl

Caption: Key techniques for the characterization of SLNs.

Detailed Protocol 2: Characterization of SLNs

Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
  • Technique: Dynamic Light Scattering (DLS) and Laser Doppler Velocimetry.

  • Procedure:

    • Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Measure the particle size and PDI using a DLS instrument at a scattering angle of 90° and a temperature of 25°C.[3]

    • For zeta potential, dilute the SLN dispersion with purified water and measure using the same instrument equipped with a zeta potential cell.

    • Perform all measurements in triplicate.

Morphological Analysis
  • Technique: Transmission Electron Microscopy (TEM).

  • Procedure:

    • Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.

    • Negatively stain the sample with a solution of phosphotungstic acid (2% w/v).

    • Allow the grid to air dry completely.

    • Visualize the nanoparticles under a transmission electron microscope to observe their shape and surface morphology.[10]

Thermal Analysis
  • Technique: Differential Scanning Calorimetry (DSC).

  • Procedure:

    • Accurately weigh 5-10 mg of lyophilized SLNs or a concentrated SLN dispersion into an aluminum DSC pan.

    • Use an empty, sealed aluminum pan as a reference.

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a defined temperature range that encompasses the melting point of 1,2-dimyristoyl-3-oleoyl-rac-glycerol.

    • Analyze the resulting thermogram to determine the melting point, enthalpy of fusion, and to assess the crystallinity of the lipid within the nanoparticles. A decrease in the melting point and enthalpy compared to the bulk lipid can indicate a less ordered crystalline structure or the presence of an amorphous state, which is often desirable for higher drug loading.[11]

Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
  • Procedure:

    • Separate Free Drug: Separate the unencapsulated drug from the SLNs. This can be achieved by ultracentrifugation or by using centrifugal filter units.

    • Quantify Free Drug: Measure the concentration of the free drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate EE and DL:

      • Encapsulation Efficiency (%EE):

      • Drug Loading (%DL):

Conclusion and Future Perspectives

The use of the asymmetric triglyceride, 1,2-dimyristoyl-3-oleoyl-rac-glycerol, presents a promising strategy for the formulation of Solid Lipid Nanoparticles with potentially enhanced drug loading capabilities. The protocols outlined in these application notes provide a robust framework for the successful formulation and characterization of these advanced drug delivery systems. Further optimization of the formulation and process parameters will be crucial for tailoring the SLN characteristics to specific therapeutic applications. As the field of nanomedicine continues to evolve, the rational design of lipid-based nanoparticles using novel excipients like 1,2-dimyristoyl-3-oleoyl-rac-glycerol will be instrumental in developing the next generation of effective and safe drug therapies.

References

  • Pandita, D., Kumar, S., & Lather, V. (2015). Study of Solid Lipid Nanoparticles with respect to particle size distribution and drug loading.
  • Jores, K., Mehnert, W., Drechsler, M., Bunjes, H., Johann, C., & Mäder, K. (2004). Influence of process and formulation parameters on the preparation of solid lipid nanoparticles by dual centrifugation. European Journal of Pharmaceutics and Biopharmaceutics, 58(3), 531-540.
  • Mehnert, W., & Mäder, K. (2001). Solid lipid nanoparticles: production, characterization and applications. Advanced drug delivery reviews, 47(2-3), 165-196.
  • Kang, B. K., Lee, J. S., Chon, S. K., Kim, S. Y., Kim, S. H., & Lee, M. K. (2014). Solid Lipid Nanoparticle Formulations of Docetaxel Prepared with High Melting Point Triglycerides: In Vitro and in Vivo Evaluation. Molecular pharmaceutics, 11(5), 1675–1685.
  • Garcês, A., Amaral, M. H., Sousa Lobo, J. M., & Silva, A. C. (2018). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development.
  • Chirio, D., Peira, E., Dianzani, C., Muntoni, E., Gigliotti, C. L., & Gallarate, M. (2022). Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis. Pharmaceutics, 14(4), 743.
  • Al-Haj, N., & Rasedee, A. (2009). Solid Lipid Nanoparticles Preparation and Characterization. International Journal of Pharmacology, 5(1), 90-93.
  • Shi, F., Zhao, J., Liu, Y., Wang, Z., Zhang, Y., & Feng, N. (2012). Preparation and characterization of solid lipid nanoparticles loaded with frankincense and myrrh oil. International journal of nanomedicine, 7, 2033–2043.
  • Gaafar, P. M., Abd-Allah, F. I., & Abdel-Mottaleb, M. M. (2014). Advances in the design of solid lipid nanoparticles and nanostructured lipid carriers for targeting brain diseases. Journal of controlled release, 185, 12-25.
  • Sakellari, G. I., Karagianni, A., Piliouris, E., & Papadopoulou, E. L. (2021). Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC). University of Birmingham Research Portal.
  • Dolatabadi, J. E., Hamishehkar, H., & Valizadeh, H. (2015). Preparation of SLN using high-pressure homogenization techniques.
  • Jenning, V., & Gohla, S. H. (2000). Medium scale production of solid lipid nanoparticles (SLN) by high pressure homogenization.
  • Satapathy, S., & Patro, C. S. (2022). Solid Lipid Nanoparticles: Formulation, Preparation, and Characterization: A Review. Asian Pacific Journal of Health Sciences, 9(4), 49-60.
  • Iqbal, M. A., Md, S., Sahni, J. K., Baboota, S., Dang, S., & Ali, J. (2012). Solid Lipid Nanoparticles (SLN): Method, Characterization and Applications. Current Pharmaceutical Design, 18(25), 3848-3861.
  • Hu, F. Q., Yuan, H., Zhang, H. H., & Fang, M. (2002). High Melting Point Triglyceride-Prepared Solid Lipid Nanoparticle Formulations of Docetaxel: In Vitro and in Vivo Evaluation. International Journal of Pharmaceutics, 241(1), 125-132.
  • Smith, J., & Jones, A. (2024). Engineering asymmetric nanoscale lipid vesicles for drug delivery. bioRxiv.
  • ScienceDirect. (2025). High-pressure homogenization method: Significance and symbolism. ScienceDirect.
  • Academia.edu. (n.d.). solid lipid nanoparticles (sln)
  • University of Birmingham. (n.d.). Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructur. University of Birmingham.
  • Bunjes, H., Westesen, K., & Koch, M. H. (1996). Effect of Particle Size on Colloidal Solid Triglycerides. International Journal of Pharmaceutics, 129(1-2), 159-173.
  • Yadav, N., Khatak, S., & Sara, U. S. (2013). A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery. Journal of Pharmacy Research, 7(5), 441-449.
  • Jufri, Y. F., et al. (2023). Formulation and Characterization of Solid Lipid Nanoparticles Loaded with Troxerutin. Molecules, 28(21), 7265.
  • BenchChem. (2025). An In-depth Technical Guide to the Physical Properties of 1,2-Distearoyl-3-palmitoyl-rac-glycerol. BenchChem.
  • Al-Kassas, R., & Al-Ghananeem, A. M. (2022). View of Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration.
  • Cayman Chemical. (n.d.). 1,2-Dimyristoyl-3-Lauroyl-rac-glycerol. Cayman Chemical.
  • Cayman Chemical. (n.d.). 1,2-Dioleoyl-3-Myristoyl-rac-glycerol. Cayman Chemical.
  • Shah, R., Eldridge, D., Palombo, E., & Harding, I. (2024).
  • Sari, D. P., & -, S. (2022). Development and physicochemical characterisation of nanostructured lipid carriers for entrapment of vitamin D3 prepared at different ratios of solid and liquid lipids.
  • Zhang, L., et al. (2016). 1,2-Dimyristoyl-sn-glycero-3-phosphocholine promotes the adhesion of nanoparticles to biomembranes and transport in rat brain. International Journal of Nanomedicine, 11, 4839-4851.

Sources

Method

Application Note: In Vitro Drug Release Assay Protocol Using 1,2-dimyristoyl-3-oleoyl-rac-glycerol Matrices

Executive Summary The development of lipid-based nanocarriers requires precise engineering of the lipid matrix to ensure high drug loading and controlled release. 1,2-dimyristoyl-3-oleoyl-rac-glycerol (DMOG) is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of lipid-based nanocarriers requires precise engineering of the lipid matrix to ensure high drug loading and controlled release. 1,2-dimyristoyl-3-oleoyl-rac-glycerol (DMOG) is a highly specialized mixed-acid triglyceride utilized in Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). This application note details the mechanistic rationale for utilizing DMOG as a drug delivery matrix and provides a self-validating, step-by-step in vitro drug release protocol utilizing USP Apparatus 4 (Flow-Through Cell) equipped with a dialysis adapter.

Mechanistic Rationale: The DMOG Matrix

The selection of a lipid matrix is the primary determinant of a formulation's encapsulation efficiency and release kinetics. Homogeneous triglycerides (e.g., tristearin) tend to form highly ordered β-crystalline structures upon cooling. This perfect crystal lattice leaves little room for drug molecules, leading to drug expulsion during polymorphic transitions and storage[1].

Causality of the DMOG Matrix: DMOG is a mixed-acid triglyceride composed of two saturated myristic acid chains (C14:0) and one unsaturated, kinked oleic acid chain (C18:1). The structural mismatch between the short, straight saturated chains and the longer, bent unsaturated chain introduces severe steric hindrance during lipid solidification. This prevents the formation of a perfect crystal lattice, forcing the matrix to arrest in an "imperfect crystal" state (Type I NLC matrix)[2].

The resulting structural voids accommodate high payloads of amorphous drug clusters, preventing drug leakage and enabling a highly controlled, diffusion-mediated release profile[3].

G L1 Myristic Acid (C14:0) Saturated, Short DMOG 1,2-dimyristoyl-3-oleoyl-rac-glycerol (DMOG) L1->DMOG L2 Oleic Acid (C18:1) Unsaturated, Kinked L2->DMOG Cryst Imperfect Crystal Lattice (Steric Hindrance) DMOG->Cryst Cooling Drug Amorphous Drug Clusters Trapped in Voids Cryst->Drug High Loading Expul Prevention of Drug Expulsion During Storage Drug->Expul

Logical pathway of DMOG imperfect crystal formation and drug encapsulation.

Table 1: Standard DMOG Nanoparticle Formulation Parameters
ComponentFunctionTypical Concentration (% w/w)
DMOG Primary imperfect crystal lipid matrix5.0 - 10.0%
Active Pharmaceutical Ingredient Hydrophobic/Lipophilic payload0.5 - 2.0%
Poloxamer 188 / Tween 80 Aqueous phase surfactant / Stabilizer1.0 - 3.0%
Ultra-Pure Water Dispersion mediumQ.S. to 100%

Protocol Rationale: Why USP Apparatus 4?

Traditional in vitro release methods for colloidal lipids, such as the static dialysis sac or sample-and-separate methods, suffer from critical flaws. Static dialysis often violates "sink conditions" (the thermodynamic driving force required for drug dissolution) due to localized saturation of lipophilic drugs inside the dialysis bag. Furthermore, direct injection of lipid nanoparticles into standard flow-through cells causes filter clogging and erroneous pressure build-up[4].

The Solution: This protocol utilizes USP Apparatus 4 (Flow-Through Cell) combined with a specialized Dialysis Adapter .

  • Causality: The adapter retains the DMOG nanoparticles within a defined compartment, preventing filter clogging. Simultaneously, the continuous laminar flow of fresh media across the dialysis membrane continuously sweeps away released drug molecules, perfectly mimicking the dynamic clearance of the in vivo subcutaneous or gastrointestinal environment and strictly maintaining sink conditions[5][6].

G Prep 1. Dialysis Adapter Prep (MWCO Membrane) Load 2. Load DMOG Matrix (Nanoparticles) Prep->Load USP 3. USP Apparatus 4 (Flow-Through Cell) Load->USP Flow 4. Laminar Media Flow (Maintains Sink Conditions) USP->Flow Sample 5. Automated Sampling & HPLC Analysis Flow->Sample Valid 6. Mass Balance & Free Drug Control Sample->Valid

Step-by-step workflow for in vitro drug release using USP Apparatus 4.

Step-by-Step Methodology: USP 4 Dialysis Adapter Assay

Phase 1: Preparation of the Dialysis Adapter
  • Membrane Hydration: Select a regenerated cellulose dialysis membrane with a Molecular Weight Cut-Off (MWCO) at least 10-100 times larger than the free drug, but strictly smaller than the DMOG nanoparticles (typically 10–14 kDa). Soak the membrane in the release media for 30 minutes to remove preservatives and ensure pore equilibrium.

  • Adapter Assembly: Secure the hydrated membrane to the base of the USP 4 dialysis adapter using the provided O-rings. Ensure the membrane is taut to prevent hydrodynamic dead zones.

Phase 2: Loading and USP 4 Setup
  • Sample Loading: Accurately pipette a known volume (e.g., 250–500 µL) of the DMOG nanoparticle dispersion into the donor compartment of the dialysis adapter[6].

  • Cell Integration: Place the sealed adapter into the 22.6 mm flow-through cell of the USP Apparatus 4. Add 1 mm glass beads to the conical bottom of the cell to ensure laminar flow of the incoming media.

  • Hydrodynamic Parameters:

    • System: Closed-loop (for highly potent/low-dose drugs) or Open-loop (for maintaining strict sink conditions for highly lipophilic drugs).

    • Flow Rate: Set the piston pump to a pulsatile flow of 8 to 16 mL/min.

    • Temperature: Maintain the water bath strictly at 37.0 ± 0.5 °C.

Phase 3: Sampling and Quantification
  • Fraction Collection: Collect media fractions at predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Media Replacement: If using a closed-loop system, replace the sampled volume with fresh, pre-warmed media to maintain constant volume.

  • Analysis: Quantify the drug concentration using a validated HPLC-UV or LC-MS/MS method.

Trustworthiness: The Self-Validating System

To ensure the integrity of the data, the protocol must validate itself against two common artifacts: membrane-restricted diffusion and drug degradation.

  • Validation Step 1: The Free Drug Control: Run a parallel USP 4 cell containing a solution of the unencapsulated (free) drug inside the dialysis adapter.

    • Acceptance Criterion: >80% of the free drug must diffuse across the membrane within the first 1–2 hours. If it does not, the membrane MWCO is too restrictive or the drug is binding to the cellulose, rendering the nanoparticle release data invalid.

  • Validation Step 2: Mass Balance Recovery: At the end of the 72-hour assay, dismantle the adapter. Extract the remaining DMOG lipid matrix using an organic solvent (e.g., chloroform/methanol) to quantify the unreleased drug.

    • Acceptance Criterion: (Cumulative Drug Released) + (Drug Remaining in Matrix) = 95% to 105% of the initial loaded dose. A failure here indicates drug degradation in the media or adsorption to the USP 4 tubing.

Data Presentation & Kinetic Modeling

Once the cumulative release data is acquired, it must be mathematically modeled to understand the mechanism of release from the DMOG imperfect crystal voids.

Table 2: Mathematical Models for DMOG Matrix Release Kinetics
Kinetic ModelEquationMechanistic Indication for DMOG Matrices
Zero-Order Qt​=Q0​+K0​t Ideal constant release; rare for lipid matrices unless the matrix degrades at a constant rate.
First-Order lnQt​=lnQ0​−K1​t Release is concentration-dependent; typical for drugs located on the nanoparticle surface.
Higuchi Qt​=KH​t​ Indicates diffusion-controlled release from the insoluble DMOG lipid matrix voids.
Korsmeyer-Peppas Mt​/M∞​=KKP​tn Identifies the exact diffusion type. If n≤0.43 (for spheres), release is purely Fickian diffusion.

Note: For DMOG nanoparticles, a biphasic release profile is often observed: an initial burst release (drug at the lipid-water interface) followed by a prolonged Higuchi-diffusion phase (drug escaping the imperfect crystal voids).

References

  • Solid lipid nanoparticles and nanostructured lipid carriers as novel drug delivery systems: applications, advantages and disadvantages. Research in Pharmaceutical Sciences (PMC). Available at:[Link]

  • Solid lipid nanoparticles and nanostructured lipid carriers: a review of the methods of manufacture and routes of administration. Taylor & Francis Online. Available at:[Link]

  • Accelerated in vitro release testing methods for extended release parenteral dosage forms. National Institutes of Health (PMC). Available at:[Link]

  • A novel USP apparatus 4 based release testing method for dispersed systems. ResearchGate. Available at:[Link]

  • In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. National Institutes of Health (PMC). Available at:[Link]

Sources

Application

Application Note: Formulation and Characterization of Liposomes Containing 1,2-Dimyristoyl-3-oleoyl-rac-glycerol

Executive Summary & Rationale The incorporation of mixed-acid triacylglycerols (TAGs) into liposomal formulations represents a sophisticated strategy for modulating membrane dynamics and enhancing the encapsulation effic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The incorporation of mixed-acid triacylglycerols (TAGs) into liposomal formulations represents a sophisticated strategy for modulating membrane dynamics and enhancing the encapsulation efficiency of highly lipophilic active pharmaceutical ingredients (APIs). 1,2-dimyristoyl-3-oleoyl-rac-glycerol (herein referred to as DMO-TAG) is a uniquely structured TAG comprising two saturated myristic acids (14:0) and one unsaturated oleic acid (18:1).

In advanced drug delivery, DMO-TAG acts as a dual-function excipient. The saturated myristoyl chains provide excellent van der Waals compatibility with standard saturated phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). Simultaneously, the oleoyl chain at the sn-3 position introduces a crucial cis-double bond kink. This specific steric disruption prevents tight lipid packing, thereby increasing the free volume within the hydrophobic core of the bilayer. This application note provides a self-validating, highly controlled protocol for incorporating DMO-TAG into phospholipid vesicles.

Mechanistic Insights: Thermodynamics of TAG Incorporation

The fundamental challenge in formulating liposomes with triacylglycerols lies in the thermodynamic limits of lipid solubility. Unlike phospholipids, TAGs lack a hydrophilic headgroup and must partition entirely into the hydrophobic acyl chain region of the bilayer.

According to foundational studies on lipid phase behavior, the solubility of TAGs in phosphatidylcholine bilayers is strictly limited to approximately 2–3 mol%.

  • Below the solubility limit (< 3 mol%): DMO-TAG intercalates smoothly between the phospholipid tails, fluidizing the membrane and creating "pockets" that can accommodate bulky, hydrophobic drugs.

  • Above the solubility limit (> 5 mol%): The system undergoes macroscopic phase separation. The excess DMO-TAG nucleates to form a distinct hydrophobic oil core, transitioning the architecture from a traditional aqueous-core liposome to a Nanostructured Lipid Carrier (NLC) or liposphere.

LipidAssembly Phospholipid Phospholipid Matrix (DMPC, Chol) Mix Lipid Film Hydration (Thermodynamic Assembly) Phospholipid->Mix TAG 1,2-dimyristoyl-3-oleoyl-rac-glycerol (Mixed-Acid TAG) TAG->Mix LowTAG Low TAG (< 3 mol%) Bilayer Intercalation Mix->LowTAG Solubilization Limit Maintained HighTAG High TAG (> 5 mol%) Phase Separation Mix->HighTAG Solubilization Limit Exceeded Result1 Fluidized Liposome (Enhanced API Loading) LowTAG->Result1 Result2 Nanostructured Lipid Carrier (Hydrophobic Oil Core) HighTAG->Result2

Mechanistic pathway of TAG concentration dictating liposome vs. lipid nanocapsule formation.

Quantitative Formulation Design

To maintain a stable, unilamellar liposomal structure without inducing phase separation, the molar ratios of the lipid constituents must be tightly controlled. The tables below summarize the quantitative parameters for a standard bilayer-intercalated formulation versus an NLC transition state.

Table 1: Target Lipid Molar Ratios

Formulation TargetDMPC (mol%)Cholesterol (mol%)DMO-TAG (mol%)Expected Morphology
Fluidized Bilayer 65.032.03.0Unilamellar Vesicle
NLC Transition 60.030.010.0Lipid Nanocapsule / Emulsion

Table 2: Extrusion Parameters & Quality Control Metrics

Parameter / MetricTarget ValueCausality / Rationale
Extrusion Temp. 45°CMust exceed DMPC Tm​ (24°C) to maintain membrane fluidity.
Membrane Pore Size 100 nmOptimal diameter for uniform biodistribution and EPR effect.
Pass Count 11 to 15 passesAn odd number ensures the final extrusion exits into a clean syringe.
Target PDI < 0.15Confirms a monodisperse, non-aggregated vesicle population.

Self-Validating Experimental Protocol

This protocol is based on the classic thin-film hydration method, followed by high-pressure extrusion . It is designed as a self-validating system; do not proceed to the next step unless the validation checkpoint is met.

ProtocolWorkflow S1 Organic Phase Mixing S2 Thin-Film Formation S1->S2 Vacuum Evaporation S3 Aqueous Hydration S2->S3 Buffer > Tm (45°C) S4 Membrane Extrusion S3->S4 Polycarbonate Filters S5 QC & Validation S4->S5 DLS & HPLC

Step-by-step experimental workflow for the preparation and validation of TAG-loaded liposomes.

Step 1: Lipid Mixing and Solvent Evaporation

Procedure: Co-dissolve DMPC, Cholesterol, and DMO-TAG in a glass round-bottom flask using a solvent mixture of Chloroform/Methanol (2:1 v/v). Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at 40°C for 1 hour, followed by high vacuum overnight to remove residual traces. Causality: The 2:1 ratio is critical. Methanol disrupts the hydrogen bonding of the phospholipid headgroups, while chloroform efficiently solvates the highly hydrophobic DMO-TAG and cholesterol. This prevents premature phase separation during drying. Validation Checkpoint: Visually inspect the dried lipid film. A successful film is completely transparent and uniform. If the film exhibits opaque, crystalline streaks, phase separation has occurred. Discard and re-evaluate the solvent ratio or evaporation rate.

Step 2: Aqueous Hydration

Procedure: Add pre-warmed Phosphate Buffered Saline (PBS, pH 7.4) to the flask. Agitate vigorously using a vortex mixer in a water bath set to 45°C for 45 minutes to form Multi-Lamellar Vesicles (MLVs). Causality: Hydration must occur at a temperature strictly above the gel-to-liquid crystalline phase transition temperature ( Tm​ ) of the bulk phospholipid (DMPC Tm​ ≈ 24°C). Hydrating at 45°C ensures the bilayer is in a highly fluid state, allowing the DMO-TAG to intercalate seamlessly without being expelled from the lipid matrix . Validation Checkpoint: The resulting suspension must be uniformly milky. If macroscopic lipid aggregates are floating on the surface, hydration is incomplete. Continue heating and agitation until homogeneous.

Step 3: High-Pressure Extrusion

Procedure: Transfer the MLV suspension to a thermojacketed extruder pre-heated to 45°C. Pass the suspension sequentially through polycarbonate track-etched membranes (e.g., 5 passes through 400 nm, followed by 11 passes through 100 nm). Causality: MLVs are highly heterogeneous and unsuitable for consistent drug delivery. The shear forces generated during extrusion restructure the vesicles into Large Unilamellar Vesicles (LUVs), while the controlled pore size dictates the final hydrodynamic diameter. Validation Checkpoint: The physical appearance of the suspension must transition from completely opaque/milky to translucent/opalescent. Failure to change optical density indicates ruptured membranes or a failed extrusion process.

Analytical Validation and Quality Control

To ensure the structural integrity of the formulation and confirm the retention of DMO-TAG, rigorous analytical validation is required.

  • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and Polydispersity Index (PDI). A valid formulation will exhibit a Z-average of ~100–120 nm with a PDI < 0.15. A PDI > 0.3 strongly indicates vesicle aggregation, which is the primary symptom of TAG overloading and subsequent expulsion from the bilayer.

  • HPLC-ESI-MS/MS Quantification: To verify that the highly hydrophobic DMO-TAG was successfully incorporated into the final vesicles (and not lost as insoluble aggregates on the extrusion filters), perform lipid extraction using the Bligh and Dyer method. Analyze the extract via High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry. Monitor the specific mass transitions for the myristoyl and oleoyl fragments to quantify the final DMO-TAG concentration.

References

  • Bangham, A. D., Standish, M. M., & Watkins, J. C. (1965). Diffusion of univalent ions across the lamellae of swollen phospholipids. Journal of Molecular Biology, 13(1), 238-252.[Link]

  • Hope, M. J., Bally, M. B., Webb, G., & Cullis, P. R. (1985). Production of large unilamellar vesicles by a rapid extrusion procedure. Characterization of size distribution, trapped volume and ability to maintain a membrane potential. Biochimica et Biophysica Acta (BBA)-Biomembranes, 812(1), 55-65.[Link]

  • Hamilton, J. A., & Small, D. M. (1981). Solubilization and localization of triolein in phosphatidylcholine bilayers: a 13C NMR study. Proceedings of the National Academy of Sciences, 78(11), 6878-6882.[Link]

  • Abraham, W., Wertz, P. W., & Downing, D. T. (1988). Effect of Epidermal Acylglucosylceramides and Acylceramides on the Morphology of Liposomes Prepared from Stratum Corneum Lipids. The Journal of Investigative Dermatology, 91(3), 259-262.[Link]

  • Kalo, P., Kemppinen, A., & Ollilainen, V. (2009). Analysis of Triglycerides in Butterfat by HPLC-ESI-MS/MS. Lipids, 44(2), 169-195.[Link]

Technical Notes & Optimization

Optimization

Improving the aqueous solubility of 1,2-dimyristoyl-3-oleoyl-rac-glycerol emulsions

Technical Support Center: Formulating and Stabilizing 1,2-dimyristoyl-3-oleoyl-rac-glycerol (DMOG) Emulsions Overview 1,2-dimyristoyl-3-oleoyl-rac-glycerol (DMOG) is a structurally complex, mixed-chain triglyceride consi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Formulating and Stabilizing 1,2-dimyristoyl-3-oleoyl-rac-glycerol (DMOG) Emulsions

Overview

1,2-dimyristoyl-3-oleoyl-rac-glycerol (DMOG) is a structurally complex, mixed-chain triglyceride consisting of two saturated myristic acid (C14:0) chains and one unsaturated oleic acid (C18:1) chain[1]. Because DMOG is highly lipophilic and lacks true aqueous solubility, incorporating it into aqueous environments for drug delivery or biological assays requires formulating it into a stable oil-in-water (O/W) emulsion or lipid nanoparticle[2][3].

As a Senior Application Scientist, I have designed this technical guide to help you troubleshoot common formulation failures. The methodologies provided focus on the fundamental thermodynamics of lipid dispersion, ensuring your protocols act as self-validating systems.

Part 1: Troubleshooting Guide - Emulsion Instability

Issue 1: Macroscopic Phase Separation (Creaming and Coalescence)

  • Symptom: A distinct lipid layer forms at the top of the aqueous phase within hours or days of preparation.

  • Causality: This occurs due to a density mismatch between the DMOG lipid phase and the aqueous continuous phase, which is exacerbated by droplet flocculation and subsequent coalescence[4][5]. If the interfacial tension is not sufficiently lowered, droplets merge to reduce their thermodynamically unfavorable surface area[4].

  • Solution: Optimize the surfactant Hydrophilic-Lipophilic Balance (HLB). Using a single surfactant often leaves gaps in the interfacial film. A combination of a high-HLB surfactant (e.g., Tween 80) and a low-HLB co-surfactant (e.g., Span 20) creates a tightly packed, viscoelastic barrier around the DMOG droplets that physically prevents coalescence[6].

Issue 2: Progressive Droplet Size Increase (Ostwald Ripening)

  • Symptom: The emulsion initially appears translucent or milky but gradually becomes turbid over weeks. Dynamic Light Scattering (DLS) shows a continuous increase in mean droplet diameter.

  • Causality: Ostwald ripening is a thermodynamically driven process where smaller lipid droplets, which have a higher Laplace pressure, dissolve slightly into the aqueous phase and redeposit onto larger droplets[5][7]. Because triglycerides with shorter or unsaturated chains (like the oleoyl and myristoyl groups in DMOG) have a slight, albeit minimal, solubility in water, they are highly susceptible to this molecular diffusion[8].

  • Solution: Incorporate a highly lipophilic, practically water-insoluble "ripening inhibitor" (e.g., long-chain triglycerides like corn oil, or squalene) into the DMOG phase prior to emulsification[8]. This creates an osmotic pressure gradient within the droplets that counteracts the Laplace pressure, halting the diffusion of DMOG molecules[8][9].

  • Self-Validating Protocol Check: Measure droplet size via DLS on Day 1, 7, and 14. If the cube of the radius ( r3 ) grows linearly over time according to the Lifshitz-Slyozov-Wagner theory, Ostwald ripening is the primary mechanism and your inhibitor concentration must be increased[9].

Issue 3: Poor Drug Loading and Precipitation

  • Symptom: The encapsulated Active Pharmaceutical Ingredient (API) precipitates out of the emulsion during storage.

  • Causality: During cooling, lipid matrices can undergo polymorphic transitions into highly ordered crystalline lattices, expelling the encapsulated drug[3].

  • Solution: The unsaturated oleoyl chain in DMOG inherently disrupts perfect crystal packing compared to fully saturated triglycerides. However, to further enhance drug retention, blend DMOG with medium-chain triglycerides (MCTs) to maintain a liquid or amorphous core, which significantly improves the solubilization capacity for lipophilic drugs[3][6].

Part 2: Experimental Protocols

Protocol: Preparation of a Stabilized DMOG O/W Nanoemulsion via High-Pressure Homogenization Objective: Produce a <150 nm DMOG emulsion stable for >30 days. Successful execution will yield a polydispersity index (PDI) of <0.2, confirming uniform droplet disruption.

Materials:

  • Lipid Phase: DMOG (8% w/w), Corn Oil (2% w/w, Ostwald inhibitor)[8].

  • Aqueous Phase: Milli-Q Water (88% w/w), Tween 80 (1.5% w/w), Span 20 (0.5% w/w)[6].

Step-by-Step Methodology:

  • Lipid Phase Preparation: Combine DMOG, the Ostwald inhibitor (Corn Oil), and Span 20 in a glass vial. Heat the mixture to 60°C to ensure complete melting and homogenous mixing of the lipids.

  • Aqueous Phase Preparation: Dissolve Tween 80 in Milli-Q water. Heat this solution to 60°C.

    • Causality: Matching the temperatures of both phases prevents the premature precipitation or crystallization of DMOG upon contact, which would otherwise clog the homogenizer[3].

  • Pre-emulsification: Slowly inject the aqueous phase into the lipid phase while applying high-shear mixing (e.g., Ultra-Turrax at 10,000 rpm for 5 minutes). This creates a coarse emulsion (droplet size ~1-5 µm).

  • High-Pressure Homogenization (HPH): Process the pre-emulsion through a microfluidizer or HPH at 800 bar for 5 continuous cycles.

    • Causality: The intense shear, cavitation, and turbulent forces overcome the Laplace pressure of the coarse droplets, fracturing them into the nanometer range (<200 nm)[3][8].

  • Cooling and Validation: Rapidly cool the emulsion in an ice bath to solidify the surfactant interfacial layer. Validate success by measuring the droplet size via DLS.

Part 3: Data Presentation

Table 1: Impact of Formulation Variables on DMOG Emulsion Stability

Formulation StrategySurfactant SystemCo-Lipid (Inhibitor)Initial Droplet Size (nm)Size at Day 30 (nm)PDI (Day 30)Stability Status
A (Control) Tween 80 (2%)None165 ± 5450 ± 200.45Phase Separation (Ostwald Ripening)
B (Mixed Surfactant) Tween 80 (1.5%) + Span 20 (0.5%)None140 ± 4290 ± 150.32Moderate Droplet Growth
C (Optimized) Tween 80 (1.5%) + Span 20 (0.5%)Corn Oil (2%)135 ± 3142 ± 40.15Highly Stable

Part 4: Mandatory Visualization

G AqPhase Aqueous Phase (Water + High-HLB Surfactant) PreEmul High-Shear Mixing (Coarse Pre-emulsion) AqPhase->PreEmul LipPhase Lipid Phase (DMOG + Low-HLB Surfactant) LipPhase->PreEmul HPH_Node High-Pressure Homogenization (Mechanical Disruption) PreEmul->HPH_Node Overcome Laplace Pressure NanoEmul DMOG Nanoemulsion (< 200 nm Droplets) HPH_Node->NanoEmul Ripening Ostwald Ripening (Thermodynamic Instability) NanoEmul->Ripening If pure DMOG Inhibitor Addition of Co-lipid (Osmotic Pressure Gradient) NanoEmul->Inhibitor Formulation Strategy StableEmul Long-Term Stable Emulsion (Arrested Droplet Growth) Ripening->StableEmul Rescued via Reformulation Inhibitor->StableEmul Counteracts Diffusion

Logical workflow of DMOG emulsion formulation and stabilization against Ostwald ripening.

Part 5: Frequently Asked Questions (FAQs)

Q: Why does my DMOG emulsion show a bimodal size distribution on the DLS report? A: A bimodal distribution usually indicates uneven emulsification or the early stages of coalescence[4]. It often happens if the pre-emulsion was not mixed thoroughly before High-Pressure Homogenization, causing large droplets to bypass the high-shear zone. Ensure your pre-emulsification step yields a uniform milky dispersion before transferring it to the homogenizer.

Q: How does the oleoyl chain in DMOG affect its emulsification compared to a fully saturated lipid like trimyristin? A: The cis-double bond in the oleoyl (C18:1) chain introduces a "kink" in the molecular structure. This lowers the melting point of DMOG compared to fully saturated triglycerides, making it easier to emulsify at lower temperatures. Furthermore, this structural irregularity prevents tight crystalline packing, which significantly improves the solubilization and retention of lipophilic drugs within the lipid core[3].

Q: Can I use probe sonication instead of High-Pressure Homogenization (HPH)? A: Yes, for small-scale laboratory batches (<20 mL), probe sonication is highly effective. However, sonication generates localized heat and sheds titanium particles from the probe. You must pulse the sonicator (e.g., 10 seconds on, 10 seconds off) and keep the sample in an ice bath to prevent lipid degradation and surfactant dehydration. For scalable, self-validating GMP processes, HPH is the authoritative standard[3][8].

References

  • Leal-Calderon, F., et al. "Emulsified lipids: formulation and control of end-use properties." OCL - Oilseeds and fats, Crops and Lipids.
  • Entegris. "Unstable - Ostwald Ripening." Entegris Technical Resources.
  • Kalepu, S., et al. "Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs." National Institutes of Health (NIH).
  • Piorkowski, D. T., et al. "Inhibition of Ostwald ripening in model beverage emulsions by addition of poorly water soluble triglyceride oils." National Institutes of Health (NIH).
  • Chang, C., et al. "Strategies for reducing Ostwald ripening phenomenon in nanoemulsions based on thyme essential oil." National Institutes of Health (NIH).
  • Banks, W. A., et al. "Triglycerides Induce Leptin Resistance at the Blood-Brain Barrier." ResearchGate.
  • Hippalgaonkar, K., et al. "Injectable Lipid Emulsions—Advancements, Opportunities and Challenges." National Institutes of Health (NIH).
  • Zgair, A., et al. "Inclusion of Medium-Chain Triglyceride in Lipid-Based Formulation of Cannabidiol Facilitates Micellar Solubilization In Vitro." Semantic Scholar.

Sources

Troubleshooting

Technical Support Center: 1,2-dimyristoyl-3-oleoyl-rac-glycerol (DMO-G) Sample Preparation

A Guide to Minimizing Thermal Degradation for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What is 1,2-dimyristoyl-3-oleoyl-rac-glycerol (DMO-G), and why is it suscept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Thermal Degradation for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is 1,2-dimyristoyl-3-oleoyl-rac-glycerol (DMO-G), and why is it susceptible to thermal degradation?

A1: 1,2-dimyristoyl-3-oleoyl-rac-glycerol is a mixed-acid triglyceride, composed of a glycerol backbone esterified with two myristic acid molecules (saturated) and one oleic acid molecule (monounsaturated). The presence of the unsaturated oleic acid, with its double bond, makes DMO-G particularly vulnerable to thermal degradation through two primary pathways:

  • Oxidation: The double bond in the oleoyl chain is a prime target for oxidation, a process that can be initiated by heat, light, and the presence of metal ions. This can lead to the formation of hydroperoxides, which can further break down into volatile compounds like aldehydes and ketones, altering the chemical structure and properties of the DMO-G.[1][2]

  • Hydrolysis: At elevated temperatures, especially in the presence of moisture, the ester bonds linking the fatty acids to the glycerol backbone can be broken through hydrolysis. This results in the release of free fatty acids and the formation of di- and monoglycerides.[3][4]

Q2: At what temperature does thermal degradation of DMO-G become a significant concern?

A2: While the exact onset of thermal degradation for DMO-G is not extensively published, we can infer from data on similar triglycerides. For instance, studies on triglycerides show that thermal decomposition can begin in the range of 160-370°C.[5][6] However, oxidative processes can occur at much lower temperatures, especially with prolonged exposure. Therefore, it is crucial to minimize heat exposure throughout the sample preparation process.

Q3: What are the initial signs that my DMO-G sample may have undergone thermal degradation?

A3: Early-stage degradation may not be visually obvious. However, as degradation progresses, you might observe a yellowish discoloration of the sample or a change in viscosity. A more definitive, though less desirable, indicator is the presence of unexpected peaks in your analytical chromatogram (e.g., from HPLC or GC analysis) or a shift in the expected retention time of DMO-G.

Q4: How does the choice of solvent impact the thermal stability of DMO-G during sample preparation?

A4: The right solvent is crucial not only for dissolving DMO-G but also for protecting it. Solvents with lower boiling points are generally preferred as they can be evaporated at lower temperatures, reducing the risk of thermal stress. It is also important to use high-purity, peroxide-free solvents, as impurities can catalyze degradation. For instance, a common and effective solvent system for extracting lipids like DMO-G is a mixture of chloroform and methanol.[7][8]

Q5: Is it necessary to use antioxidants when preparing DMO-G samples?

A5: Yes, the use of antioxidants is a highly recommended preventative measure, particularly given the unsaturated oleoyl group in DMO-G. Antioxidants work by scavenging free radicals and inhibiting the chain reactions of oxidation. Common choices for lipid samples include butylated hydroxytoluene (BHT) and α-tocopherol (Vitamin E).[9][10] These are typically added to the extraction solvent at a low concentration (e.g., 0.01%).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Unexpected peaks in chromatogram Thermal degradation leading to byproducts (e.g., free fatty acids, aldehydes).1. Review your sample heating steps. Ensure temperatures are kept to a minimum. 2. Check the purity of your solvents for peroxides. 3. Incorporate an antioxidant like BHT into your extraction solvent.[9]
Poor peak shape or splitting in HPLC Incomplete dissolution of DMO-G or precipitation in the injection solvent.1. Ensure the sample is fully dissolved before injection. Gentle warming (not exceeding 30-40°C) may be necessary. 2. Use an injection solvent that is compatible with the mobile phase and has good solvating power for triglycerides, such as dichloromethane or a mixture of acetonitrile and acetone.[11]
Inconsistent quantification results Variability in sample handling and extraction efficiency.1. Implement the use of an internal standard added at the beginning of the sample preparation process to correct for sample loss and matrix effects.[7] 2. Ensure all samples are treated identically, with consistent times and temperatures for each step.
Sample discoloration (yellowing) Advanced oxidation of the lipid.1. This indicates significant degradation. The sample may not be suitable for analysis. 2. For future preparations, strictly limit exposure to light and oxygen. Work under an inert atmosphere (nitrogen or argon) whenever possible, especially during solvent evaporation.[12]

Experimental Protocols and Workflows

Recommended Workflow for DMO-G Sample Preparation

The following diagram illustrates the key stages in preparing DMO-G samples while minimizing thermal degradation.

DMO_G_Workflow cluster_prep Sample Preparation cluster_purify Purification & Concentration cluster_analysis Analysis start Start: DMO-G Sample dissolve Dissolution in Solvent (e.g., Chloroform:Methanol with BHT) start->dissolve homogenize Homogenization (if in tissue) (on ice) dissolve->homogenize extract Lipid Extraction (e.g., Folch method) homogenize->extract phase_sep Phase Separation (Centrifugation) extract->phase_sep collect Collect Organic Layer phase_sep->collect evaporate Solvent Evaporation (under Nitrogen Stream, <40°C) collect->evaporate reconstitute Reconstitution in Analysis-Compatible Solvent evaporate->reconstitute analyze Instrumental Analysis (HPLC, GC-MS) reconstitute->analyze

Caption: Workflow for Minimizing DMO-G Thermal Degradation.

Detailed Step-by-Step Protocol for Lipid Extraction

This protocol is based on the widely used Folch method, adapted to enhance the stability of DMO-G.[7]

Materials:

  • DMO-G sample (e.g., from a biological matrix)

  • Chloroform (HPLC grade, peroxide-free)

  • Methanol (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • 0.9% NaCl solution (degassed)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen or Argon gas supply

  • Water bath or heating block

Procedure:

  • Prepare Extraction Solvent:

    • Prepare a 2:1 (v/v) mixture of chloroform and methanol.

    • Add BHT to the solvent mixture to a final concentration of 0.01% (w/v) to prevent oxidation.[9]

  • Sample Homogenization (if applicable):

    • For solid samples (e.g., tissues), perform homogenization on ice to prevent enzymatic and thermal degradation.

    • Use a glass homogenizer to minimize contact with plastics that may leach contaminants.

  • Lipid Extraction:

    • To your sample, add 20 volumes of the prepared extraction solvent (e.g., for 100 mg of sample, add 2 mL of solvent).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Allow the mixture to stand for 20-30 minutes at room temperature to facilitate complete extraction.

  • Phase Separation:

    • Add 0.2 volumes of the degassed 0.9% NaCl solution to the mixture (e.g., for 2 mL of extract, add 0.4 mL of NaCl solution).

    • Vortex briefly (30 seconds) to induce phase separation.

    • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to achieve a clean separation of the layers. You will observe an upper aqueous layer and a lower organic layer containing the lipids.

  • Collection of the Lipid Fraction:

    • Carefully remove the upper aqueous layer using a glass Pasteur pipette.

    • Transfer the lower organic (chloroform) layer containing the DMO-G to a clean glass vial.

  • Solvent Evaporation:

    • Evaporate the solvent under a gentle stream of nitrogen or argon gas.

    • To expedite evaporation, you may gently warm the sample using a water bath or heating block set to a maximum of 30-40°C.[8] Avoid higher temperatures to prevent thermal degradation.

  • Reconstitution and Storage:

    • Once the solvent is fully evaporated, reconstitute the dried lipid extract in a solvent that is compatible with your intended analytical method (e.g., isopropanol/acetonitrile for HPLC).[8]

    • For short-term storage, keep the reconstituted sample at -20°C. For long-term storage, -80°C is recommended, under an inert atmosphere.[12]

Logical Flow for Troubleshooting Unexpected Analytical Results

Troubleshooting_Flow start Unexpected Analytical Results (e.g., extra peaks, shifted retention time) check_temp Review Sample Heating Steps (Dissolution, Evaporation) start->check_temp temp_ok Temperatures within recommended limits? check_temp->temp_ok check_solvents Evaluate Solvent Purity (Peroxide test) temp_ok->check_solvents Yes re_analyze Re-prepare and re-analyze sample temp_ok->re_analyze No, adjust protocol solvents_ok Solvents are high-purity and fresh? check_solvents->solvents_ok check_atmosphere Assess Protection from Oxygen (Inert gas used during evaporation?) solvents_ok->check_atmosphere Yes solvents_ok->re_analyze No, use fresh, high-purity solvents atmosphere_ok Inert atmosphere maintained? check_atmosphere->atmosphere_ok implement_antioxidant Incorporate Antioxidant (e.g., BHT) in future preps atmosphere_ok->implement_antioxidant Yes atmosphere_ok->re_analyze No, implement inert gas protection implement_antioxidant->re_analyze

Caption: Troubleshooting Unexpected Analytical Results.

Data Summary Table

Parameter Recommendation Rationale
Dissolution Temperature Ambient, or gentle warming up to 30-40°CTo ensure complete solubilization without initiating thermal degradation.
Solvent Evaporation Temperature < 40°CTo minimize thermal stress on the DMO-G molecule.[8]
Storage Temperature (short-term) -20°CTo slow down potential degradation reactions.[12]
Storage Temperature (long-term) -80°CFor optimal preservation of sample integrity over extended periods.[12]
Antioxidant Concentration (BHT) 0.01% (w/v) in extraction solventEffective concentration for preventing lipid oxidation without interfering with analysis.[9]

References

  • LibreTexts. (2024, December 2). 11.4: Oxidation and Reduction Reactions of Triglycerides. Chemistry LibreTexts. [Link]

  • A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. (n.d.). PMC. [Link]

  • Lipidomics Standards Initiative. (n.d.). Lipid Extraction. Lipidomics Standards Initiative. [Link]

  • Nájera, A. I., et al. (1999). A Reverse-Phase High-Performance Liquid Chromatographic Method for Analyzing Complex Mixtures of Triglycerides. Journal of the American Oil Chemists' Society, 76(3), 399-405.
  • A Qualitative Method For Triglyceride Analysis BY HPLC Using ELSD. (n.d.). ResearchGate. [Link]

  • OneLab. (n.d.). MTBE Lipid Extraction. OneLab. [Link]

  • Christie, W. W. (2019, July 23). Reversed-Phase HPLC of Triacylglycerols. AOCS. [Link]

  • LibreTexts. (2019, June 5). 15.9 Application: Oxidation of Unsaturated Lipids. Chemistry LibreTexts. [Link]

  • Zendy. (n.d.). HPLC of triglycerides. Zendy. [Link]

  • Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. (2020, November 13). MDPI. [Link]

  • Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties. (2020, November 27). PMC. [Link]

  • Thermal decomposition process of triglyceride containing mixtures, co-processed with low molecular weight olefins to produce a renewable fuel composition. (n.d.).
  • Langbein, D., & Dave, M. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Gattefossé. [Link]

  • Agilent. (n.d.). Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. Agilent. [Link]

  • Guideline for screening antioxidant against lipid‐peroxidation by spectrophotometer. (2025, October 17). Wiley Online Library. [Link]

  • The hydrolysis of triacylglycerol. This reaction occurs in the presence of water (for example, moisture from food products) and produces free fatty acids and diacylglycerols. (n.d.). ResearchGate. [Link]

  • Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties. (2020, November 27). MDPI. [Link]

  • Kinetic study of thermal breakdown of triglycerides contained in extra-virgin olive oil. (n.d.). Request PDF. [Link]

  • Chromatography Forum. (2018, May 28). Triglyceride analysis in gc fid. Chromatography Forum. [Link]

  • TGA thermogram, comparison of CG and glycerol purified with sulphuric and citric acids. (n.d.). ResearchGate. [Link]

  • Vecchio, S., et al. (2008). Kinetic study of thermal breakdown of triglycerides contained in extra-virgin olive oil. Journal of Thermal Analysis and Calorimetry, 91(2), 585-590.
  • Thermal decomposition of triglycerides mechanism. Reproduced with permission from Ruhul et al., State of the art of biodiesel production processes: a review of the heterogeneous catalyst. (n.d.). ResearchGate. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

Sources

Optimization

Technical Support &amp; Troubleshooting Center: Optimizing 1,2-Dimyristoyl-3-Oleoyl-rac-Glycerol in Liposomes

Welcome to the Formulation Support Center. This guide is designed for scientists and drug development professionals engineering lipid nanoparticles and liposomes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. This guide is designed for scientists and drug development professionals engineering lipid nanoparticles and liposomes. Here, we address the thermodynamic and mechanistic challenges of incorporating structured triglycerides—specifically 1,2-dimyristoyl-3-oleoyl-rac-glycerol (DMOG) —into phospholipid bilayers to enhance the loading of lipophilic active pharmaceutical ingredients (APIs).

Mechanistic Grounding: The Role of DMOG

1,2-dimyristoyl-3-oleoyl-rac-glycerol (DMOG) is a structured triglyceride comprising two saturated myristoyl chains (C14:0) and one unsaturated oleoyl chain (C18:1)[1]. In liposomal drug delivery, incorporating triglycerides into saturated phosphatidylcholine (PC) membranes decreases lipid chain ordering and lowers the transition temperature (Tm) of the membrane[2].

The unsaturated oleoyl chain creates localized hydrophobic "defects" or increased free volume within the bilayer core. This disruption of tight lipid packing significantly enhances the accommodation of highly lipophilic APIs (such as paclitaxel or other taxanes) that would otherwise precipitate or cause membrane destabilization ()[3].

Diagnostic Q&A: Troubleshooting Formulation Failures

Q1: Why is my formulation exhibiting burst release and severe aggregation after adding DMOG?

  • Causality: You have likely exceeded the thermodynamic solubility limit of triglycerides within the phospholipid bilayer. While small amounts improve fluidity, exceeding the critical molar ratio (typically >5 mol%) causes the triglyceride to undergo phase separation[3]. The excess DMOG "oils out," forming distinct lipid droplets that disrupt the lamellar structure, leading to vesicle fusion, aggregation, and API burst release.

  • Actionable Solution: Titrate the DMOG concentration down to a 1–4 mol% window relative to the total lipid content. Ensure complete co-dissolution in a suitable organic solvent (e.g., tertiary butyl alcohol or chloroform/methanol) prior to film formation.

Q2: I added 3 mol% DMOG, but my encapsulation efficiency (EE%) for a hydrophobic drug hasn't improved. What is the limiting factor?

  • Causality: The fluidizing effect of DMOG is highly dependent on the baseline rigidity of your primary phospholipid. If you are using an unsaturated, already-fluid lipid like DOPC, the addition of DMOG provides negligible structural changes. DMOG exerts its maximum thermodynamic benefit on saturated, longer-chain phospholipids in the gel phase (e.g., DMPC or DSPC)[3].

  • Actionable Solution: Switch your primary structural lipid to a saturated PC like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC). A standard baseline ratio of DMPC:Cholesterol (7:1 molar ratio) supplemented with 2–4 mol% DMOG creates the optimal environment for hydrophobic drug loading[2][3].

Q3: How do I prevent DMOG-incorporated liposomes from leaking during lyophilization (freeze-drying)?

  • Causality: While triglyceride incorporation can inhibit liposome fusion by modulating membrane elasticity ()[4], the mechanical stress of ice crystal formation will still rupture the bilayer without an external protectant.

  • Actionable Solution: Incorporate a disaccharide lyoprotectant (e.g., trehalose) in the external aqueous phase at a lipid-to-sugar mass ratio of 1:5. The combination of DMOG's internal membrane stabilization and trehalose's external water-replacement mechanism ensures >90% API retention post-reconstitution[3].

Formulation Data Matrix

The following table summarizes the dose-dependent effects of DMOG molar ratios on the physicochemical properties of DMPC/Cholesterol-based liposomes loaded with a model hydrophobic API.

DMOG Molar Ratio (mol%)Mean Vesicle Diameter (nm)Polydispersity Index (PDI)API Encapsulation Efficiency (%)30-Day Stability Observation
0.0 (Control) 110 ± 50.1215.2Stable, rigid bilayer
1.5 112 ± 40.1358.4Stable
3.0 (Optimal) 118 ± 60.1589.7Stable, optimal fluidity
6.0 145 ± 120.2891.2Slight aggregation
10.0 (Excess) > 250> 0.4062.5Phase separation / Oiling out

Self-Validating Experimental Protocol

Preparation of DMOG-Optimized Liposomes via Thin-Film Hydration & Extrusion

This methodology includes built-in validation checkpoints to ensure bilayer integrity and successful triglyceride incorporation ()[5].

Step 1: Lipid Dissolution Co-dissolve DMPC, Cholesterol, PEG-lipid, DMOG (at 3 mol%), and your hydrophobic API in a chloroform/methanol mixture (9:1 v/v) in a round-bottom flask[2][5].

Step 2: Film Formation Evaporate the solvent using a rotary evaporator at 45°C (above the Tm of DMPC) to form a uniform thin lipid film. Apply a vacuum overnight to remove all residual organic solvents[2][5].

Step 3: Hydration Rehydrate the lipid film with pre-warmed Phosphate Buffered Saline (PBS) at 40°C. Agitate vigorously until the film is completely suspended, forming multilamellar vesicles (MLVs)[5].

  • Critical Causality: Hydration must occur strictly above the lipid mixture's Tm to ensure the DMOG partitions evenly into the fluid bilayer rather than precipitating.

Step 4: Extrusion (Sizing) Pass the MLV suspension through a 200 nm polycarbonate membrane 5 times, followed by a 100 nm membrane 10 times using a lipid extruder heated to 40°C[5].

  • Validation Checkpoint 1: Measure size via Dynamic Light Scattering (DLS). A successful extrusion without triglyceride phase separation should yield a Z-average diameter of 100–120 nm with a PDI < 0.2[5].

Step 5: Purification & Quantification Remove unencapsulated API using size exclusion chromatography (SEC) or dialysis.

  • Validation Checkpoint 2: Lyse a sample of the purified liposomes with Triton X-100 and quantify the API via HPLC. Calculate Encapsulation Efficiency (EE%). An EE% > 80% validates the successful structural integration of DMOG.

System Logic Visualization

OptimizationWorkflow Start Determine Base Lipid (e.g., DMPC/Cholesterol) AddDMOG Titrate DMOG Molar Ratio (1 - 10 mol%) Start->AddDMOG Hydration Thin-Film Hydration & Drug Loading AddDMOG->Hydration Extrusion Extrusion & Sizing (< 150 nm) Hydration->Extrusion Eval Evaluate EE% & Stability Extrusion->Eval LowRatio < 2 mol%: Rigid Bilayer Low Drug Encapsulation Eval->LowRatio OptRatio 2 - 5 mol%: Optimal Fluidity High Drug Retention Eval->OptRatio HighRatio > 5 mol%: Phase Separation Liposome Aggregation Eval->HighRatio LowRatio->AddDMOG Increase Ratio HighRatio->AddDMOG Decrease Ratio

Logical workflow for optimizing DMOG molar ratio in liposome formulations.

References

  • Practical Liposomal Formulation for Taxanes with Polyethoxylated Castor Oil and Ethanol with Complete Encapsulation Efficiency and High Loading Efficiency. Pharmaceutics (MDPI). URL:[Link]

  • Development of paclitaxel-loaded liposomal nanocarrier stabilized by triglyceride incorporation. International Journal of Nanomedicine (PMC). URL:[Link]

  • Triglycerides Induce Leptin Resistance at the Blood-Brain Barrier. Diabetes (American Diabetes Association). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Crystallization of 1,2-Dimyristoyl-3-Oleoyl-rac-glycerol in Solid Lipid Nanoparticles

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formulation of Solid Lipid Nanoparticles (SLNs) using the asymmetric triglyceride 1,2-dimyristoyl-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formulation of Solid Lipid Nanoparticles (SLNs) using the asymmetric triglyceride 1,2-dimyristoyl-3-oleoyl-rac-glycerol. The unique structure of this lipid, while offering potential advantages, frequently leads to issues such as poor crystallization, particle aggregation, and low stability. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to address these specific experimental hurdles.

Section 1: Foundational Knowledge - Understanding the Core Problem

Q1: What makes 1,2-dimyristoyl-3-oleoyl-rac-glycerol (DMO) crystallization so challenging in an SLN matrix?

Answer: The primary challenge stems from the lipid's molecular asymmetry. Unlike symmetric triglycerides (e.g., tristearin or tripalmitin) which are composed of three identical fatty acid chains, DMO has two myristic acid chains (14:0) and one oleic acid chain (18:1). This structural difference has profound implications for its crystallization behavior.

  • Disrupted Crystal Packing: Symmetric triglycerides pack into a highly ordered, stable crystalline lattice with relative ease. The presence of the kinked oleic acid chain in DMO disrupts this ordered packing, making the formation of a stable crystal lattice energetically less favorable.[1]

  • Polymorphism and Instability: Triglycerides are known to exhibit polymorphism, meaning they can crystallize into different forms with varying stability (typically α, β', and β).[2][3] The least stable form, α, is formed upon rapid cooling of the molten lipid. Over time, it tends to transition to the more stable β' and ultimately the most stable β form. This transition to a more ordered state can lead to the expulsion of encapsulated drugs and changes in particle morphology, compromising the formulation's stability.[4][5] Asymmetric triglycerides like DMO have a higher tendency to remain in the less stable α and β' forms, which can create long-term stability issues.[1]

Section 2: Common Formulation Failures and Troubleshooting

Q2: My SLN dispersion looked fine after production, but it aggregated or formed a gel upon cooling and storage. What happened?

Answer: This is a classic sign of delayed or incomplete crystallization coupled with insufficient colloidal stabilization. When you cool the hot nanoemulsion, the DMO droplets may not solidify immediately, existing in a supercooled liquid state. As crystallization slowly begins at the particle surface, the lipid molecules rearrange. This rearrangement can expose new, un-stabilized hydrophobic surfaces that are "sticky," leading to inter-particle fusion and aggregation.[6]

G start Problem: Aggregation/ Gelling on Cooling q1 Is Surfactant Concentration Optimal? start->q1 s1 Increase primary surfactant concentration (e.g., Poloxamer, Lecithin). q1->s1 No q2 Are you using a co-surfactant? q1->q2 Yes s1->q2 s2 Incorporate a co-surfactant (e.g., Tween 80, Sodium taurodeoxycholate) to stabilize newly formed surfaces. q2->s2 No q3 How is the cooling process controlled? q2->q3 Yes s2->q3 s3 Experiment with cooling rates: 1. Rapid 'crash' cooling in ice bath. 2. Controlled cooling at room temp. 3. Slow cooling in a water bath. q3->s3 end Re-evaluate: Stable Dispersion s3->end

Caption: Troubleshooting flowchart for aggregation during cooling.

  • Optimize Surfactant Coverage: The concentration and type of surfactant are critical. Insufficient surfactant will fail to cover the entire surface area of the nanoparticles, especially if new surfaces are exposed during crystallization.[7][8]

    • Action: Increase the concentration of your primary surfactant (e.g., lecithin, Poloxamer 188) in increments. Consider using a combination of surfactants to provide both steric and electrostatic stabilization.

  • Incorporate a Co-Surfactant: Co-surfactants are often smaller, more mobile molecules that can rapidly adsorb to interfaces. They are particularly effective at stabilizing the particle during the dynamic process of polymorphic transition.[9][10]

    • Action: Add a co-surfactant like Tween 80 or sodium taurodeoxycholate to your aqueous phase. Ideal co-surfactants are amphiphilic with significant hydrophobic regions but are also highly water-soluble.[9]

  • Control the Cooling Process: The rate of cooling directly influences the kinetics of crystallization.

    • Action: Do not leave cooling to chance. Standardize your cooling protocol and experiment with different rates.[8] Sometimes, rapid cooling by plunging the hot nanoemulsion into an ice bath can "trap" the lipid in a more disordered but physically stable state. Conversely, a slower, controlled cooling might allow for the formation of more stable crystals without aggregation.

Q3: My formulation has low drug loading capacity, and I see drug expulsion over time. How is this related to crystallization?

Answer: This issue is a direct consequence of lipid polymorphism. The initial, less-ordered crystalline forms (α and β') that form in DMO-based SLNs have imperfections in their lattice structure, which can accommodate drug molecules. However, over time, these forms transition into the highly ordered, thermodynamically stable β-polymorph. This perfect crystal has a very dense packing, leaving little to no room for the drug, effectively "squeezing" it out of the lipid core and into the aqueous medium.[4][5]

The most effective strategy to combat this is to intentionally create a less-ordered lipid matrix by formulating a Nanostructured Lipid Carrier (NLC). This involves blending the solid lipid (DMO) with a liquid lipid (oil).

  • Mechanism: The liquid lipid molecules incorporate into the solid lipid matrix, creating imperfections and disrupting the crystal lattice. This inhibits the transition to the highly stable β-form, increases the space available to accommodate the drug, and thereby enhances both loading capacity and long-term stability.[4][11][12][13]

ParameterStandard SLN FormulationImproved NLC Formulation Rationale for Change
Solid Lipid 100% 1,2-dimyristoyl-3-oleoyl-rac-glycerol70% 1,2-dimyristoyl-3-oleoyl-rac-glycerol---
Liquid Lipid 0%30% Oleic Acid or Miglyol® 812 Creates an imperfect crystal matrix to improve drug loading and prevent expulsion.[4]
Total Lipid Conc. 5% (w/v)5% (w/v)Keep total lipid content consistent for comparison.
Surfactant 2.5% (w/v) Poloxamer 1882.5% (w/v) Poloxamer 188---
Aqueous Phase Purified WaterPurified Water---

Section 3: Advanced Process Optimization

Q4: How can I modify my production process to gain better control over DMO crystallization?

Answer: Beyond formulation, the production method itself plays a pivotal role in determining the final crystalline state of the lipid nanoparticles. The two most common high-energy methods, hot and cold homogenization, can be optimized to influence the outcome.

This is the most common method, where homogenization occurs above the lipid's melting point.

  • Critical Parameters:

    • Temperature: Ensure the lipid and aqueous phases are heated to at least 5-10°C above the melting point of DMO to guarantee complete melting.[8]

    • Pressure & Cycles: Higher homogenization pressures (500-1500 bar) and multiple cycles (3-5) generally lead to smaller, more uniform particles, but excessive energy can also promote instability. Optimization is key.[8]

This method can be advantageous for controlling crystallization as it avoids keeping the lipid molten for extended periods.

  • Process:

    • The drug is dissolved in the molten DMO.

    • This mixture is rapidly solidified by shock-cooling (e.g., using liquid nitrogen or dry ice).[4]

    • The solid lipid-drug matrix is ground into microparticles.

    • These microparticles are dispersed in a cold surfactant solution and then subjected to high-pressure homogenization.

  • Advantage: This process can favor the formation of more stable polymorphic forms from the outset, potentially reducing the risk of later transitions that lead to drug expulsion.

G cluster_0 Hot Homogenization cluster_1 Cold Homogenization h1 Melt Lipid + Drug h2 Disperse in Hot Aqueous Phase h1->h2 h3 High-Pressure Homogenization (Hot) h2->h3 h4 Cool Nanoemulsion to form SLNs h3->h4 c1 Melt Lipid + Drug c2 Rapid Solidification (e.g., Liquid N2) c1->c2 c3 Grind to Microparticles c2->c3 c4 Disperse in Cold Aqueous Phase c3->c4 c5 High-Pressure Homogenization (Cold) c4->c5

Caption: Comparison of Hot and Cold HPH workflows.

Section 4: Essential Analytical Techniques for Crystallization Analysis

Q5: Which analytical methods should I use to verify the crystalline state and stability of my DMO nanoparticles?

Answer: A single technique is insufficient. A combination of thermal analysis, diffraction, and particle sizing is required to get a complete picture of your formulation's physical state and stability.

Analytical TechniqueInformation ProvidedSample PreparationInterpretation Notes
Differential ScanningCalorimetry (DSC) Melting point, enthalpy, presence of polymorphs, degree of crystallinity.[7][14][15]Lyophilized SLN powder is sealed in an aluminum pan. An empty pan is used as a reference.A single, sharp melting peak close to the bulk lipid indicates a well-ordered crystalline structure. Broad peaks, shifted melting points, or multiple peaks suggest polymorphism or an amorphous state.
X-Ray Diffraction(XRD) Direct evidence of crystalline vs. amorphous structure; identification of specific polymorphic forms.[11][15]Lyophilized SLN powder is packed into a sample holder.Sharp, distinct peaks in the diffraction pattern confirm crystallinity. A broad, diffuse halo indicates an amorphous or disordered state. The peak positions are characteristic of specific crystal lattice spacings (polymorphs).
Dynamic Light Scattering(DLS) & Zeta Potential Particle size, polydispersity index (PDI), and surface charge. Monitors physical stability over time.[16]Diluted aqueous dispersion of SLNs.Run DLS and zeta potential measurements immediately after production and at set time points during storage (e.g., 1, 7, 30 days). A stable formulation will show no significant change in particle size or PDI.
  • Sample Preparation: Freeze-dry your SLN dispersion, preferably with a cryoprotectant like trehalose, to obtain a dry powder.[17] Accurately weigh 3-5 mg of the lyophilized powder into a standard aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any loss of moisture.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 20°C.

    • Ramp the temperature up to a point well above the lipid's melting point (e.g., 90°C) at a controlled rate (e.g., 5-10°C/min).

    • Record the heat flow as a function of temperature.

  • Analysis: Analyze the resulting thermogram for endothermic melting peaks. Note the onset temperature, peak maximum, and the enthalpy of melting (area under the peak). Compare this to the thermogram of the bulk DMO raw material.

By systematically addressing the formulation, processing, and analytical aspects of your DMO-based SLNs, you can overcome the inherent crystallization challenges and develop a stable, effective drug delivery system.

References

  • Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. National Center for Biotechnology Information. [Link]

  • Influence of co-surfactants on crystallization and stability of solid lipid nanoparticles. ScienceDirect. [Link]

  • Effect of surfactant surface coverage on formation of solid lipid nanoparticles (SLN). Food & Life Science, University of Iceland. [Link]

  • Solid Lipid Nanoparticle Preparation Techniques. MDPI Encyclopedia. [Link]

  • Solid lipid nanoparticles: Methods of preparation. International Journal of Novel Drug Delivery. [Link]

  • Solid lipid nanoparticles. Slideshare. [Link]

  • Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. MDPI. [Link]

  • Polymorphism and kinetic behavior of binary mixtures of triglycerides. Ovid. [Link]

  • Phase Behavior of Polymorphic Fats in Drug Delivery Systems - A Review of the State of Art. Ingenta Connect. [Link]

  • Effect of Surfactant on Characteristics of Solid Lipid Nanoparticles (SLN). ResearchGate. [Link]

  • Polymorphism and kinetic behavior of binary mixtures of triglycerides. PubMed. [Link]

  • Influence of co-surfactants on crystallization and stability of solid lipid nanoparticles. PubMed. [Link]

  • Effect of Surfactant on Characteristics of Solid Lipid Nanoparticles (SLN). Scientific.Net. [Link]

  • Polymorphic Phase Transitions in Bulk Triglyceride Mixtures. ACS Publications. [Link]

  • Polymorphism in triglyceride systems: in bulk and in emulsion droplets. International Union of Crystallography. [Link]

  • The influence the crystallinity of lipid nanoparticles on their occlusive properties. Semantics Scholar. [Link]

  • I prepared solid lipid nanoparticle using hot homogenization method, after cooling it got aggregated to gelly. How to overcome this problem? ResearchGate. [Link]

  • Elucidating lipid nanoparticle properties and structure through biophysical analyses. Nature Communications. [Link]

  • Cryo-EM Applications in Lipid Nanoparticle Characterization. Creative Biostructure. [Link]

  • Stabilized formulations of lipid nanoparticles.
  • Development of Solid Lipid Nanoparticles as Dry Powder: Characterization and Formulation Considerations. National Center for Biotechnology Information. [Link]

  • 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt, ≥99%. Ottokemi. [Link]

  • Understanding solid lipid nanoparticles using DSC. Improved Pharma. [Link]

  • 1,2-Distearoyl-3-oleoyl-rac-glycerol. PubChem. [Link]

  • Challenges in the Physical Characterization of Lipid Nanoparticles. National Center for Biotechnology Information. [Link]

  • 1,2-Dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)). PubChem. [Link]

  • Influence of process and formulation parameters on the preparation of solid lipid nanoparticles by dual centrifugation. National Center for Biotechnology Information. [Link]

  • The development of lipid nanoparticle formulations via flash nanoprecipitation. University of Liverpool Repository. [Link]

  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications. [Link]

  • High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for Quantifying 1,2-dimyristoyl-3-oleoyl-rac-glycerol

For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific lipids is paramount. This guide provides an in-depth, experience-driven approach to the validation of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific lipids is paramount. This guide provides an in-depth, experience-driven approach to the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 1,2-dimyristoyl-3-oleoyl-rac-glycerol, a complex triglyceride of significant interest in various research fields. We will explore the rationale behind each validation step, present comparative data against alternative methods, and adhere to the rigorous standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Critical Role of Method Validation

Method validation is the cornerstone of reliable bioanalysis. It provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] For the quantification of a specific triglyceride like 1,2-dimyristoyl-3-oleoyl-rac-glycerol, a validated LC-MS/MS method ensures that the data generated is accurate, reproducible, and defensible.[2] This is of utmost importance in regulated environments, such as clinical trials and drug development, where data integrity is non-negotiable.[3][4]

The Gold Standard: LC-MS/MS for Triglyceride Quantification

LC-MS/MS has emerged as the gold standard for the quantification of individual lipid species due to its high specificity, sensitivity, and ability to provide detailed structural information.[5][6] Unlike traditional enzymatic assays that measure total triglycerides, LC-MS/MS can differentiate and quantify specific triglyceride molecules, such as 1,2-dimyristoyl-3-oleoyl-rac-glycerol, from a complex biological matrix.[5][7]

The process involves two key steps:

  • Liquid Chromatography (LC): This step separates the target analyte from other components in the sample based on its physicochemical properties.

  • Tandem Mass Spectrometry (MS/MS): Following separation, the analyte is ionized and fragmented. The specific parent and daughter ions are then detected, providing a highly selective and sensitive measurement.[5]

A Comprehensive LC-MS/MS Method Validation Protocol

The following protocol is designed to be a robust and self-validating system, grounded in the principles outlined by the FDA and EMA.[1][4][8]

Selectivity and Specificity

Why it's critical: Selectivity ensures that the method can accurately measure the analyte of interest without interference from other components in the sample matrix, such as other lipids, metabolites, or proteins.[6][9]

Experimental Protocol:

  • Analyze at least six different blank matrix samples (e.g., plasma from different donors) to assess for any endogenous peaks at the retention time of the analyte and internal standard (IS).

  • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS to demonstrate that there are no interfering peaks.

  • Analyze blank matrix samples spiked with structurally similar lipids to ensure they do not co-elute and interfere with the analyte or IS.

Linearity and Range

Why it's critical: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range.[6][9] This is essential for accurate quantification across a spectrum of concentrations.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking known concentrations of 1,2-dimyristoyl-3-oleoyl-rac-glycerol into the blank matrix. A typical range might be 1-1000 ng/mL.

  • Analyze the calibration standards in at least three independent runs.

  • Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis.

  • The coefficient of determination (r²) should be ≥ 0.99.

Table 1: Representative Linearity Data

Nominal Concentration (ng/mL)Calculated Concentration (ng/mL) - Run 1Calculated Concentration (ng/mL) - Run 2Calculated Concentration (ng/mL) - Run 3
11.050.981.02
54.955.104.90
2525.524.825.2
10099.2101.598.9
500505495502
10009951008990
0.998 0.999 0.997
Accuracy and Precision

Why it's critical: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements.[6][9][10] These parameters are fundamental to the reliability of the method.

Experimental Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Table 2: Representative Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ11.03103.08.5
Low32.9598.36.2
Medium150152.1101.44.8
High750745.599.43.5
Matrix Effect

Why it's critical: The sample matrix can enhance or suppress the ionization of the analyte, leading to inaccurate results.[11][12][13] Assessing the matrix effect is crucial, especially when dealing with complex biological matrices like plasma.

Experimental Protocol:

  • Extract blank matrix from at least six different sources.

  • Spike the analyte and IS into the post-extracted blank matrix at low and high concentrations.

  • Compare the peak areas of the analyte in the post-extracted spiked samples to the peak areas of the analyte in a neat solution at the same concentration.

  • The matrix factor (MF) should be consistent across the different sources, with a CV of ≤15%.

Stability

Why it's critical: The stability of the analyte in the biological matrix must be established under various storage and handling conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[14][15][16]

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 24 hours).

  • Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for an extended period.

  • Post-Preparative Stability: Analyze extracted QC samples that have been stored in the autosampler for a defined period.

Table 3: Representative Stability Data

Stability TestQC LevelMean Concentration (ng/mL)Stability (% of Nominal)
Freeze-Thaw (3 cycles)Low2.9096.7
High742.098.9
Short-Term (24h, RT)Low2.8896.0
High739.598.6
Long-Term (3 months, -80°C)Low2.9297.3
High748.099.7

Visualizing the Validation Workflow

LC-MS/MS Method Validation Workflow LC-MS/MS Method Validation Workflow cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Method Application Method_Optimization Method Optimization (LC gradients, MS parameters) Selectivity Selectivity & Specificity Method_Optimization->Selectivity Proceed to Validation Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Stability Stability Assessment Matrix_Effect->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis Validated Method

Caption: A flowchart illustrating the key stages of LC-MS/MS method validation.

Comparison with Alternative Methods

While LC-MS/MS is the gold standard, it's important to understand its performance in the context of other available methods.

Table 4: Comparison of Analytical Methods for Triglyceride Quantification

FeatureLC-MS/MSEnzymatic (Colorimetric/Fluorometric) KitsGas Chromatography (GC-MS)
Specificity High (individual molecular species)[5]Low (total triglycerides)[5][7]High (fatty acid composition after derivatization)
Sensitivity Very High (pmol to fmol)[5]ModerateHigh
Throughput Moderate to HighHighLow to Moderate
Cost per Sample HighLowModerate
Information Provided Detailed structural information (e.g., 1,2-dimyristoyl-3-oleoyl-rac-glycerol)[5]Total glycerol content[5]Fatty acid profile
Sample Preparation Moderately complex (lipid extraction)SimpleComplex (derivatization)

Visualizing the Method Comparison

Comparison of Analytical Methods Comparison of Analytical Methods for Triglyceride Analysis LC_MSMS LC-MS/MS High Specificity High Specificity LC_MSMS->High Specificity Provides High Sensitivity High Sensitivity LC_MSMS->High Sensitivity Provides Structural Info Structural Information LC_MSMS->Structural Info Provides Enzymatic Enzymatic Kits Low Specificity Low Specificity Enzymatic->Low Specificity Provides High Throughput High Throughput Enzymatic->High Throughput Enables Low Cost Low Cost Enzymatic->Low Cost Offers GC_MS GC-MS GC_MS->High Specificity Provides Fatty Acid Profile Fatty Acid Profile GC_MS->Fatty Acid Profile Determines Complex Prep Complex Sample Prep GC_MS->Complex Prep Requires

Caption: A diagram comparing the key attributes of LC-MS/MS, enzymatic kits, and GC-MS.

Conclusion

The validation of an LC-MS/MS method for the quantification of 1,2-dimyristoyl-3-oleoyl-rac-glycerol is a rigorous but essential process for generating reliable and high-quality data. By systematically evaluating selectivity, linearity, accuracy, precision, matrix effects, and stability, researchers can have a high degree of confidence in their results. While alternative methods like enzymatic kits offer higher throughput and lower cost, they lack the specificity and detailed information provided by LC-MS/MS.[5] The choice of analytical method should, therefore, be guided by the specific research question and the level of detail required. This guide provides a comprehensive framework for the validation of an LC-MS/MS method, empowering researchers to generate data that is both scientifically sound and compliant with regulatory expectations.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Resolian. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Resolian. 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Ceglarek, U., et al. (2018). LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • Taylor & Francis Online. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • ResearchGate. (2024). Evaluation of triglycerides, total cholesterol and high density lipoprotein-cholesterol stability in human whole blood and plasma samples. [Link]

  • National Center for Biotechnology Information. (2018). Time collection and storage conditions of lipid profile. [Link]

  • National Center for Biotechnology Information. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • Semantic Scholar. (2024). Stability of Serum Total Cholesterol, Triglycerides, and Plasma Glucose of Healthy Individuals at Different Storage Conditions. [Link]

  • University of Tartu. 4. Precision – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

Sources

Comparative

Differential scanning calorimetry comparison of 1,2-dimyristoyl-3-oleoyl-rac-glycerol and POPC

As a Senior Application Scientist, evaluating the thermotropic phase behavior of lipids is fundamental to designing stable, high-performance drug delivery systems. When comparing 1,2-dimyristoyl-3-oleoyl-rac-glycerol (MM...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the thermotropic phase behavior of lipids is fundamental to designing stable, high-performance drug delivery systems. When comparing 1,2-dimyristoyl-3-oleoyl-rac-glycerol (MMO) —a mixed-chain triacylglycerol—and POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) —a zwitterionic phospholipid—we are fundamentally comparing two different structural paradigms.

While POPC is engineered by nature to form fluid, highly permeable bilayers, MMO is designed to form dense, hydrophobic matrices. Differential Scanning Calorimetry (DSC) is the gold standard for quantifying the thermal boundaries of these materials, allowing us to predict their behavior in formulations like Nanostructured Lipid Carriers (NLCs) and Lipid Nanoparticles (LNPs).

Here is an in-depth, objective comparison of their thermal properties, the causality behind their phase transitions, and the self-validating DSC protocols required to analyze them.

Mechanistic Foundations: Phospholipid Bilayers vs. Triacylglycerol Cores

The thermal behavior of a lipid is dictated by its molecular architecture and how it packs in its native state.

POPC (Phospholipid): POPC consists of a hydrophilic phosphatidylcholine headgroup and two hydrophobic tails (a saturated C16:0 palmitoyl and an unsaturated C18:1 oleoyl). In aqueous environments, the hydrophobic effect drives POPC to spontaneously form bilayers. The cis-double bond in the oleoyl chain creates a "kink" that prevents the acyl chains from packing tightly. Consequently, POPC undergoes a highly cooperative gel-to-liquid crystalline ( Lβ​→Lα​ ) phase transition at sub-zero temperatures. In the absence of salt, the main phase transition temperature ( Tm​ ) of fully hydrated POPC is approximately -3.45 °C (269.7 K), with an associated enthalpy change ( ΔH ) of 32.8 kJ/mol[1]. This ensures the lipid remains highly fluid at physiological temperatures.

1,2-dimyristoyl-3-oleoyl-rac-glycerol (Triacylglycerol): Often referred to as MMO, this molecule is a neutral triacylglycerol lacking a polar headgroup, meaning it cannot form bilayers. Instead, it forms crystalline or amorphous lipid droplets. The specific heat capacity and thermal phase transitions of mixed triacylglycerols like MMO are highly dependent on their fatty acid composition, requiring controlled heat-flux DSC to accurately map their polymorphic melting behavior[2]. The two saturated myristoyl (C14:0) chains promote solid crystal formation, while the single oleoyl (C18:1) chain disrupts the crystal lattice. This structural "imperfection" lowers its melting point compared to fully saturated triglycerides (like trimyristin) and induces polymorphism (transitions between α , β′ , and β crystal forms).

Comparative Thermal Profiling

The table below summarizes the quantitative and structural differences between these two lipids, highlighting why they serve entirely different formulation roles.

ParameterPOPC1,2-dimyristoyl-3-oleoyl-rac-glycerol (MMO)
Lipid Class Phospholipid (Zwitterionic)Triacylglycerol (Neutral)
Primary Structural Role Bilayer formation (Liposomes, LNP shell)Hydrophobic core (Lipid droplets, NLCs)
Phase Transition Type Gel to Liquid-Crystalline ( Lβ​→Lα​ )Solid Crystalline to Liquid Melt (Polymorphic)
Main Transition Temp ( Tm​ ) ~ -3.45 °C[1]~ 15 °C - 25 °C (Polymorph dependent)
Enthalpy ( ΔH ) ~ 32.8 kJ/mol[1]Variable (depends on α , β′ , β crystal form)
Aqueous Behavior Spontaneous vesicle formationInsoluble; requires surfactants for emulsification

Self-Validating Experimental Protocols

To generate trustworthy DSC data, the experimental design must account for the lipid's native state. Dry POPC yields biologically irrelevant data, so it must be hydrated. Conversely, MMO is a bulk core material and must be analyzed neat, but its thermal history must be strictly controlled.

Protocol 1: POPC Hydration and Vesicle DSC

For phospholipid vesicles, controlling the scan rate (typically 1 °C/min) and utilizing a buffer-matched reference pan is critical to accurately capturing the main gel-to-liquid crystalline transitions[3].

  • Lipid Film Preparation: Dissolve POPC in a chloroform/methanol mixture. Evaporate under a gentle nitrogen stream to form a thin film, followed by overnight vacuum desiccation. Causality: Residual solvent acts as a plasticizer, artificially lowering the Tm​ and broadening the transition peak.

  • Hydration: Rehydrate the film with a physiologically relevant buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) at 25 °C (well above its Tm​ ) to form Multilamellar Vesicles (MLVs). Vortex vigorously.

  • Hermetic Sealing: Transfer 20 µL of the MLV suspension into an aluminum DSC pan and hermetically seal it. Prepare a reference pan containing exactly 20 µL of the bare buffer. Causality: The reference pan cancels out the massive specific heat capacity of the water, isolating the lipid's thermodynamic signature.

  • Thermal Cycling: Cool the sample to -20 °C at 1 °C/min, equilibrate for 10 minutes, and heat to 20 °C at 1 °C/min. Record the endothermic transition.

Protocol 2: MMO Bulk DSC Analysis
  • Sample Loading: Weigh exactly 5.0 mg of neat MMO into an aluminum pan and seal. Use an empty sealed aluminum pan as the reference.

  • Thermal History Erasure: Heat the sample to 80 °C and hold isothermally for 5 minutes. Causality: Triglycerides exhibit complex polymorphism. Heating above the melting point of the most stable polymorph erases the thermal and mechanical history of the sample, ensuring reproducible crystallization.

  • Crystallization Scan: Cool the sample from 80 °C to -40 °C at a controlled rate of 5 °C/min to capture the exothermic crystallization peak.

  • Melting Scan: Heat the sample back to 80 °C at 5 °C/min. The resulting endotherms will reveal the melting points of the specific polymorphs formed during the cooling step.

DSC_Workflow A Sample Preparation (POPC Hydration / MMO Melting) B Hermetic Sealing in Aluminum Pans A->B C Thermal History Erasure (Heating to 80°C) B->C D Cooling Scan (Crystallization / Gel Phase) C->D E Heating Scan (Melting / Liquid-Crystalline) D->E F Data Analysis (Tm, ΔH, Polymorphism) E->F

DSC thermal analysis workflow for lipid phase transition characterization.

Formulation Implications: Synergy in Nanostructured Lipid Carriers (NLCs)

Understanding the DSC profiles of these two lipids explains why they are often used synergistically in advanced formulations. In an NLC, POPC forms the stabilizing outer monolayer. Because its Tm​ is ~ -3.45 °C, the shell remains highly fluid and flexible at physiological temperatures, preventing particle aggregation and ensuring biocompatibility.

Conversely, MMO forms the inner hydrophobic core. Because MMO is a mixed triglyceride, its oleoyl chain prevents it from forming a perfect, tightly packed crystal lattice (unlike fully saturated fats). This creates spatial imperfections within the solid lipid matrix at room temperature, which is the exact mechanism that allows NLCs to achieve high drug loading capacities and prevents the premature expulsion of encapsulated APIs during storage.

Lipid_Roles LNP Nanostructured Lipid Carrier (NLC) Shell Surface Monolayer (POPC) LNP->Shell Core Hydrophobic Core Matrix (1,2-dimyristoyl-3-oleoyl-rac-glycerol) LNP->Core Prop1 Interfacial Stability & Biocompatibility Shell->Prop1 Prop2 Matrix Imperfections & Drug Encapsulation Core->Prop2

Structural roles of POPC and MMO in Nanostructured Lipid Carriers.

References

  • Main phase transition temperatures and corresponding enthalpy change of POPC in the presence of salts. ResearchGate. Available at:[Link]

  • Specific heat capacities of pure triglycerides by heat-flux differential scanning calorimetry. ResearchGate. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide: Validating the Purity of 1,2-dimyristoyl-3-oleoyl-rac-glycerol with Quantitative NMR

In the landscape of advanced drug delivery systems, particularly in the development of Lipid Nanoparticles (LNPs), the chemical purity of constituent lipids is not merely a quality metric; it is a critical determinant of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of advanced drug delivery systems, particularly in the development of Lipid Nanoparticles (LNPs), the chemical purity of constituent lipids is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For complex, mixed-acid triglycerides such as 1,2-dimyristoyl-3-oleoyl-rac-glycerol, traditional analytical methods often fall short. This guide provides an in-depth, validated methodology for employing Quantitative Nuclear Magnetic Resonance (qNMR) as a definitive, primary technique for purity assessment. We will explore the fundamental principles, present a detailed experimental protocol, and objectively compare its performance against established chromatographic methods.

The Challenge with Complex Lipids: Why qNMR is the Superior Choice

Triglycerides like 1,2-dimyristoyl-3-oleoyl-rac-glycerol lack strong chromophores, rendering UV-Vis detection in HPLC inefficient. Furthermore, chromatographic methods like HPLC and Gas Chromatography (GC) are relative techniques; they require a certified, chemically identical reference standard of the analyte to generate a calibration curve, which is often costly or unavailable for novel lipids.[1][2] GC analysis is further complicated by the non-volatile nature of intact triglycerides, necessitating derivatization that can introduce analytical errors.[2][3]

Quantitative NMR (qNMR) circumvents these challenges entirely. It is a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of atomic nuclei responsible for the signal.[4][5][6] This fundamental principle allows for the absolute quantification of an analyte against a single, unrelated, and certified internal standard, obviating the need for analyte-specific standards and calibration curves.[1][7][8] Its non-destructive nature also preserves the sample for further analysis.[4]

The Core Principle of Absolute Quantification by qNMR

The foundation of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal (I) and the number of protons (N) generating that signal. By incorporating an internal standard of known purity and mass, the purity of the analyte can be determined with high precision.

G cluster_analyte Analyte (Unknown Purity) cluster_standard Internal Standard (Known Purity) Analyte_Signal Analyte Signal (Integral = Ia) Analyte_Protons Number of Protons (Na) Analyte_Signal->Analyte_Protons Directly Proportional Calculation Purity Calculation (Using masses, MW, and integrals) Analyte_Signal->Calculation Standard_Signal Standard Signal (Integral = Istd) Standard_Protons Number of Protons (Nstd) Standard_Signal->Standard_Protons Directly Proportional Standard_Signal->Calculation Result Absolute Purity of Analyte (Mass Fraction %) Calculation->Result

Caption: The qNMR principle: comparing analyte and standard signals for absolute purity.

A Validated Protocol for Purity Determination of 1,2-dimyristoyl-3-oleoyl-rac-glycerol

This protocol is designed to be a self-validating system, where adherence to specific parameters ensures the quantitative integrity of the results. It is aligned with the principles outlined in pharmacopeial guidelines such as those from the USP.[1][9]

Workflow Overview

Sources

Safety & Regulatory Compliance

Safety

1,2-DIMYRISTOYL-3-OLEOYL-RAC-GLYCEROL proper disposal procedures

As a Senior Application Scientist, I understand that managing laboratory chemicals goes far beyond simply reading a Safety Data Sheet (SDS). In drug development and lipidomics, the context in which a chemical is used fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing laboratory chemicals goes far beyond simply reading a Safety Data Sheet (SDS). In drug development and lipidomics, the context in which a chemical is used fundamentally alters its hazard profile and regulatory standing.

1,2-Dimyristoyl-3-oleoyl-rac-glycerol (CAS: 115223-97-7) is a mixed-chain triglyceride comprising two myristic acid chains (C14:0) and one oleic acid chain (C18:1)[1]. While the pure lipid itself is non-toxic and non-hazardous, it is rarely handled in a vacuum. In research settings, it is typically dissolved in volatile organic solvents (like chloroform or methanol) for lipid extraction, or formulated into aqueous lipid nanoparticles (LNPs) containing active pharmaceutical ingredients (APIs).

The core operational principle is this: The disposal protocol for 1,2-Dimyristoyl-3-oleoyl-rac-glycerol is dictated entirely by its vehicle (solvent) and its cargo (API or biological agent).

Below is the comprehensive, step-by-step procedural guide for segregating and disposing of this lipid across its various experimental states, ensuring strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) regulations[2][3].

Part 1: Waste Stream Segregation & Step-by-Step Protocols

To prevent environmental contamination and avoid severe regulatory penalties, you must segregate lipid waste at the point of generation[4]. Never pour lipid solutions down the drain; even non-hazardous lipids will saponify or congeal, leading to severe plumbing blockages and environmental water system strain[3][5].

Protocol A: Pure Lipid Waste (Solid/Oil Residue)

Causality: Pure 1,2-Dimyristoyl-3-oleoyl-rac-glycerol lacks the EPA characteristics of ignitability, corrosivity, reactivity, or toxicity[3]. Therefore, it is classified as a non-hazardous organic waste. However, it must still be incinerated to prevent environmental accumulation.

  • Containment: Scrape or transfer pure lipid residues into a wide-mouth, leak-proof high-density polyethylene (HDPE) or glass container.

  • Labeling: Label the container clearly as "Non-Hazardous Organic Solid Waste - Lipid Residue."

  • Disposal: Transfer the container to your facility's Central Accumulation Area (CAA) for commercial incineration by a licensed environmental services provider[6].

Protocol B: Halogenated Solvent Mixtures (e.g., Chloroform, Dichloromethane)

Causality: In lipidomics, this triglyceride is frequently dissolved in chloroform. Chloroform is highly toxic and is classified by the EPA as a U-listed hazardous waste (U044)[3]. Mixing halogenated and non-halogenated waste dramatically increases commercial disposal costs and can cause dangerous exothermic reactions.

  • Segregation: Dedicate a specific, chemically compatible waste carboy (glass or PTFE-lined) exclusively for "Halogenated Organic Waste." Do not use standard thin-walled plastics, which chloroform can degrade[2].

  • Transfer: In a certified fume hood, carefully pour the lipid/chloroform mixture into the waste container using a funnel to prevent splashing.

  • Labeling: Affix an EPA-compliant Hazardous Waste label. Check the "Toxic" hazard box and list all constituents (e.g., "Chloroform 99%, Lipid 1%").

  • Storage: Store in a designated Satellite Accumulation Area (SAA) with secondary containment. The container must remain tightly capped unless actively adding waste[3].

Protocol C: Non-Halogenated Solvent Mixtures (e.g., Ethanol, Methanol)

Causality: When used in liposome hydration or solvent injection methods, the lipid is dissolved in alcohols. Methanol exhibits the EPA characteristic of ignitability (D001) and toxicity (U154)[3].

  • Containment: Use an approved flammable-rated HDPE or glass waste container.

  • Grounding: Ensure the waste container is properly grounded if transferring large volumes to prevent static discharge, which could ignite the solvent vapors.

  • Labeling: Label as "Hazardous Waste - Non-Halogenated Flammable Liquids" and check the "Flammable" box.

Protocol D: Aqueous Liposomal/LNP Suspensions

Causality: If the lipid has been formulated into a nanoparticle encapsulating an API, genetic material (mRNA), or viral vector, the waste stream classification upgrades to reflect the most hazardous component[7].

  • Deactivation (If Biological): If the liposomes contain biologically active material, treat the suspension with a validated chemical deactivator (e.g., 10% bleach solution for 30 minutes) or autoclave it, provided no flammable solvents remain.

  • Disposal: If the encapsulated API is a regulated pharmaceutical (e.g., a P-listed acutely toxic compound), the entire aqueous mixture must be disposed of as P-listed Hazardous Waste[3][6].

Part 2: Quantitative Data & Container Matrix

To ensure self-validating compliance, cross-reference your specific waste state with the matrix below before selecting a container or accumulation limit.

Experimental StatePrimary HazardEPA RCRA ClassificationApproved Container MaterialSAA Accumulation Limit
Pure Lipid NoneNon-HazardousGlass, HDPE, PPN/A (Follow local policy)
Chloroform Solution ToxicityU-Listed (U044)Glass, PTFE-lined55 Gallons (Max 180 days)
Methanol Solution Ignitability / ToxicityD001, U-Listed (U154)Glass, HDPE (Flammable rated)55 Gallons (Max 180 days)
Aqueous LNP (with API) Varies by APIVaries (Potentially P-Listed)Glass, HDPE1 Quart (If P-Listed)

Note: Under EPA Subpart K (for academic laboratories) and general RCRA guidelines, hazardous waste in a Satellite Accumulation Area (SAA) must be moved to a Central Accumulation Area within 3 days of reaching the volume limit[3][4].

Part 3: Waste Segregation Decision Workflow

The following logic tree illustrates the mandatory decision-making process for routing 1,2-Dimyristoyl-3-oleoyl-rac-glycerol waste.

G Start 1,2-Dimyristoyl-3-oleoyl-rac-glycerol Waste Generation Decision What is the physical state and solvent context? Start->Decision Pure Pure Lipid (Solid/Oil) Decision->Pure Halogenated Dissolved in Halogenated Solvent (e.g., Chloroform) Decision->Halogenated NonHalogenated Dissolved in Non-Halogenated Solvent (e.g., Ethanol) Decision->NonHalogenated Aqueous Aqueous Suspension (Liposomes/LNPs) Decision->Aqueous DispPure Non-Hazardous Solid Waste (Incineration) Pure->DispPure DispHalo Halogenated Organic Waste (RCRA Regulated) Halogenated->DispHalo DispNonHalo Non-Halogenated Organic Waste (RCRA Regulated) NonHalogenated->DispNonHalo DispAq Aqueous Waste / Biowaste (Autoclave/Incineration) Aqueous->DispAq

Decision matrix for 1,2-Dimyristoyl-3-oleoyl-rac-glycerol waste segregation.

Part 4: Regulatory & Compliance Grounding

The procedures outlined above are grounded in the National Research Council's Prudent Practices in the Laboratory[7][8]. A critical component of lab safety is the concept of Waste Minimization . As a best practice, researchers should only prepare the exact volume of lipid solutions required for immediate experiments.

Furthermore, laboratories must ensure that all secondary containment systems are chemically compatible with the primary waste container. For instance, if storing a glass bottle of lipid-chloroform waste, the secondary containment tray must be made of a material that will not melt or degrade if the primary glass container shatters[4].

References

  • National Institutes of Health (NIH) / National Academies Press. "Management of Waste - Prudent Practices in the Laboratory". Available at:[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly". Available at:[Link]

  • Old Dominion University (ODU). "Laboratory Waste Management Guidelines". Available at:[Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Available at:[Link]

  • MLI Environmental. "Chemical Waste Disposal Guidelines for Educational Facilities". Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1,2-DIMYRISTOYL-3-OLEOYL-RAC-GLYCEROL

Advanced Laboratory Safety and Operational Protocol: Handling 1,2-Dimyristoyl-3-oleoyl-rac-glycerol As a Senior Application Scientist, I frequently observe that the operational failure in lipid-based assays rarely stems...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Protocol: Handling 1,2-Dimyristoyl-3-oleoyl-rac-glycerol

As a Senior Application Scientist, I frequently observe that the operational failure in lipid-based assays rarely stems from the lipid itself, but rather from improper handling, solvent mismanagement, and environmental degradation.

1,2-Dimyristoyl-3-oleoyl-rac-glycerol (CAS: 115223-97-7)—often abbreviated as 14:0-14:0-18:1 TG—is a mixed-chain triacylglycerol. While it is biologically inert and not classified as a hazardous substance under standard GHS criteria, its structural composition dictates strict operational protocols. The presence of the unsaturated oleic acid tail (18:1) makes it highly susceptible to lipid peroxidation, and the organic solvents required for its solubilization introduce significant chemical hazards [1].

This guide provides a self-validating system for the safe handling, preparation, and disposal of this specific triglyceride.

Risk Assessment & Personal Protective Equipment (PPE)

When handling 1,2-Dimyristoyl-3-oleoyl-rac-glycerol, your safety strategy must account for the vehicle (the solvent) rather than just the solute (the lipid). Because this triglyceride is highly lipophilic, it is typically dissolved in chloroform ( CHCl3​ ) or a chloroform-methanol mixture.

Causality Check: Standard nitrile gloves offer excellent protection against raw lipid powders but provide zero chemical resistance to chloroform, degrading in seconds. If you are handling lipid solutions in halogenated solvents, you must adjust your PPE accordingly.

PPE ComponentSpecification for Raw PowderSpecification for Solvent Solutions ( CHCl3​ )Operational Purpose
Eye Protection Safety glasses with side shieldsChemical splash gogglesProtects against airborne powders and volatile solvent splashes.
Hand Protection Standard Nitrile gloves (4 mil)Fluorinated rubber (Viton) or double-gloved Nitrile (immediate change on contact)Prevents dermal absorption of solvents carrying lipophilic compounds.
Body Protection Standard cotton lab coatFlame-resistant (FR) lab coatProtects against static discharge when working with flammable solvents like methanol.
Respiratory N95 mask (if generating dust)Chemical Fume Hood (Mandatory)Prevents inhalation of toxic halogenated solvent vapors.

Operational Methodology: Stock Preparation

The integrity of your downstream data (e.g., mass spectrometry, liposome formulation, or cell culture assays) depends entirely on avoiding plasticizer contamination and oxidative stress during stock preparation [2].

Step-by-Step Solubilization Protocol:

  • Preparation: Equilibrate the sealed vial of 1,2-Dimyristoyl-3-oleoyl-rac-glycerol to room temperature for 30 minutes before opening. Reasoning: Opening a cold vial introduces atmospheric condensation, leading to lipid hydrolysis.

  • Weighing: Using an analytical balance inside a ductless enclosure, weigh the desired mass into a static-free aluminum weigh boat.

  • Solubilization: Transfer the powder to a glass vial with a PTFE-lined screw cap . Add a 2:1 (v/v) mixture of Chloroform:Methanol to achieve a standard concentration (e.g., 10 mg/mL).

    • Critical Rule:Never use polystyrene or polypropylene pipette tips or microcentrifuge tubes. Chloroform will instantly leach plasticizers (such as slip agents and phthalates) from the plastic, which will co-elute with your lipids and permanently contaminate your sample [2].

  • Transfer: Use dedicated glass Hamilton syringes or glass Pasteur pipettes for all liquid handling of the dissolved lipid.

  • Film Generation (If required): Aliquot the solution into a glass tube and evaporate the solvent under a gentle, steady stream of ultra-pure Nitrogen ( N2​ ) or Argon gas.

LipidWorkflow A Raw Powder (1,2-DMO) B Weighing (Ambient Temp) A->B C Solubilization (Glass/PTFE only) B->C D Transfer (Glass Syringe) C->D E Evaporation (N2 Gas Stream) D->E F Storage (-20°C, Argon) E->F

Caption: Workflow for the safe handling and stock preparation of 1,2-Dimyristoyl-3-oleoyl-rac-glycerol.

Storage and Environmental Control

The oleoyl chain (18:1) contains a cis-double bond at the C9 position. When exposed to ambient oxygen, light, or transition metals, this bond undergoes auto-oxidation, forming lipid peroxides that will destroy the viability of your biological assays [3].

StateContainerAtmosphereTemperatureMax Shelf Life
Dry Powder Amber GlassArgon / Nitrogen-20°C1–2 Years
Solvent Stock Clear Glass (PTFE Cap)Argon overlay-20°C3–6 Months
Aqueous Liposomes Glass or low-bind plasticArgon overlay4°C (Do not freeze)1–2 Weeks

Expertise Note: Always purge the headspace of your storage vials with a heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and forms a better protective blanket over the solvent) before sealing [3].

Waste Management and Disposal Plan

Because 1,2-Dimyristoyl-3-oleoyl-rac-glycerol is handled predominantly in organic solvents, its disposal falls under hazardous chemical waste regulations. Do not pour lipid solutions down the drain, as lipids will coat plumbing infrastructure and trap toxic solvents.

DisposalPlan Start Waste Generated Cond1 Contains Halogenated Solvent (CHCl3)? Start->Cond1 Path1 Halogenated Liquid Waste Cond1->Path1 Yes Cond2 Solid or Aqueous? Cond1->Cond2 No Path2 Solid Chemical Waste Cond2->Path2 Solid Path3 Non-Halogenated Aqueous Waste Cond2->Path3 Aqueous

Caption: Decision tree for the compliant disposal of lipid-contaminated materials and solvents.

Spill Response Protocol:

  • Powder Spill: Do not sweep dry, as this generates inhalable dust. Cover the powder with damp, absorbent paper towels, wipe inward, and place the towels in a solid chemical waste bin.

  • Solvent Spill (Chloroform/Methanol): Immediately evacuate the immediate area to prevent inhalation. Wear a respirator if outside a fume hood. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the absorbed material into a sealed, chemically resistant container and label it as hazardous halogenated waste.

References

  • "Using supported bilayers to study the spatiotemporal organization of membrane bound proteins." National Institutes of Health (NIH) / PMC. URL:[Link]

  • "Platelet Lipidomics: Handling and Storage of Unsaturated Lipids." Circulation Research, AHA Journals. URL:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.